4-Bromo-2-methyl-1-propoxybenzene
Description
Properties
IUPAC Name |
4-bromo-2-methyl-1-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-3-6-12-10-5-4-9(11)7-8(10)2/h4-5,7H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXYPUDNQMEFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Spectral Interpretation of 4-Bromo-2-methyl-1-propoxybenzene
This guide provides an in-depth analysis of the spectral data for 4-Bromo-2-methyl-1-propoxybenzene, a substituted aromatic ether of interest in synthetic chemistry and drug development. A comprehensive interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data is presented, offering insights into its molecular structure and chemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of analytical techniques for compound characterization.
Introduction
4-Bromo-2-methyl-1-propoxybenzene possesses a unique substitution pattern on the benzene ring, which gives rise to distinct and interpretable spectral features. Understanding these features is paramount for confirming the identity and purity of the compound. This guide will systematically dissect the expected data from each major analytical technique, explaining the causal relationships between the molecular structure and the observed spectra.
¹H NMR Spectral Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and relative number of protons.[1] For 4-Bromo-2-methyl-1-propoxybenzene, we anticipate a spectrum with distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the propoxy group.
Predicted ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 | ~7.2-7.4 | d | 1H | J(ortho) ≈ 8-9 |
| H-5 | ~6.7-6.9 | dd | 1H | J(ortho) ≈ 8-9, J(meta) ≈ 2-3 |
| H-3 | ~6.6-6.8 | d | 1H | J(meta) ≈ 2-3 |
| -OCH₂- | ~3.8-4.0 | t | 2H | J ≈ 6-7 |
| Ar-CH₃ | ~2.1-2.3 | s | 3H | - |
| -CH₂- | ~1.7-1.9 | sextet | 2H | J ≈ 6-7 |
| -CH₃ | ~0.9-1.1 | t | 3H | J ≈ 7-8 |
Rationale and Interpretation:
-
Aromatic Protons (H-3, H-5, H-6): The protons on the aromatic ring are expected to appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current.[2][3] The specific chemical shifts are influenced by the electronic effects of the substituents. The propoxy group is an electron-donating group, which tends to shield the ortho and para protons, shifting them upfield. Conversely, the bromine atom is an electron-withdrawing group via induction but can donate electron density through resonance, leading to a more complex influence on the proton shifts. The methyl group is weakly electron-donating.
-
H-6: This proton is ortho to the bromine atom and meta to the propoxy group. It is expected to be the most downfield of the aromatic protons and will appear as a doublet due to coupling with H-5.[4][5][6]
-
H-5: This proton is ortho to both the bromine and the propoxy group. It will experience coupling from both H-6 (ortho-coupling) and H-3 (meta-coupling), resulting in a doublet of doublets.[4][7]
-
H-3: This proton is ortho to the propoxy group and meta to the bromine atom. It will appear as a doublet due to the smaller meta-coupling with H-5.[4][7]
-
-
Propoxy Group Protons (-OCH₂CH₂CH₃):
-
The methylene protons adjacent to the oxygen atom (-OCH₂-) are deshielded by the electronegative oxygen and are expected to resonate at approximately 3.8-4.0 ppm as a triplet, due to coupling with the adjacent methylene group.[8][9]
-
The internal methylene protons (-CH₂-) will appear as a sextet (or multiplet) around 1.7-1.9 ppm, as they are coupled to both the -OCH₂- and the terminal -CH₃ group.
-
The terminal methyl protons (-CH₃) of the propoxy group will be the most upfield, appearing as a triplet around 0.9-1.1 ppm due to coupling with the adjacent methylene group.
-
-
Methyl Group Proton (Ar-CH₃): The methyl group attached to the aromatic ring is in a benzylic position and is expected to appear as a singlet in the range of 2.1-2.3 ppm.[2]
¹³C NMR Spectral Analysis
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.[10] Each unique carbon atom in 4-Bromo-2-methyl-1-propoxybenzene will give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.[11][12][13]
Predicted ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C-O) | ~155-160 |
| C-4 (C-Br) | ~110-115 |
| C-6 | ~130-135 |
| C-5 | ~115-120 |
| C-3 | ~112-117 |
| C-2 (C-CH₃) | ~125-130 |
| -OCH₂- | ~70-75 |
| Ar-CH₃ | ~15-20 |
| -CH₂- | ~20-25 |
| -CH₃ | ~10-15 |
Rationale and Interpretation:
-
Aromatic Carbons: The aromatic carbons typically resonate in the range of 110-160 ppm.[12]
-
C-1: The carbon attached to the highly electronegative oxygen of the propoxy group will be the most downfield of the aromatic carbons.
-
C-4: The carbon bonded to bromine will also be shifted, though the "heavy atom effect" of bromine can cause a slight upfield shift compared to what would be expected based on electronegativity alone.[14]
-
The remaining aromatic carbons (C-2, C-3, C-5, C-6) will have distinct chemical shifts based on their positions relative to the substituents.
-
-
Aliphatic Carbons:
-
The carbon of the methylene group attached to the oxygen (-OCH₂-) will be downfield in the aliphatic region, typically around 70-75 ppm.[9]
-
The other carbons of the propoxy group and the methyl group attached to the ring will appear at higher field (further upfield).
-
To aid in the assignment of the carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be invaluable.[15][16][17] A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons (like C-1, C-2, and C-4) would be absent.[18]
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| ~3050-3100 | C-H stretch (aromatic) | Medium-Weak |
| ~2850-2960 | C-H stretch (aliphatic) | Strong |
| ~1580, ~1480 | C=C stretch (aromatic) | Medium-Strong |
| ~1250 and ~1040 | C-O stretch (aryl alkyl ether) | Strong |
| ~1000-1100 | C-Br stretch | Medium-Strong |
Rationale and Interpretation:
-
C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the propoxy and methyl groups (below 3000 cm⁻¹).
-
C=C Stretching: The characteristic absorptions for the carbon-carbon double bonds within the aromatic ring are expected in the 1480-1580 cm⁻¹ region.
-
C-O Stretching: A key feature for this molecule will be the strong C-O stretching bands characteristic of an aryl alkyl ether, which typically appear as two distinct bands around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).[8][9][19][20]
-
C-Br Stretching: The presence of the carbon-bromine bond will be indicated by an absorption in the fingerprint region, typically between 1000 and 1100 cm⁻¹.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.[21][22] The nominal molecular weight of C₁₀H₁₃BrO is 229.11 g/mol .[23] Therefore, we expect to see peaks at m/z 228 and 230.
-
Major Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the bond alpha to the ether oxygen is a common fragmentation pathway for ethers.[24] This would lead to the loss of a propyl radical (•C₃H₇) to give a fragment at m/z 185/187.
-
Benzylic Cleavage: Loss of the propoxy group as a radical (•OC₃H₇) to form a bromomethylbenzene cation is another possibility.
-
Loss of Alkene: Rearrangement followed by the loss of propene (C₃H₆) from the propoxy group would result in a fragment corresponding to 4-bromo-2-methylphenol at m/z 200/202.
-
Loss of Bromine: Fragmentation involving the loss of a bromine radical (•Br) would lead to a peak at m/z 149.
-
The fragmentation pattern can be visualized as follows:
Caption: Predicted major fragmentation pathways for 4-Bromo-2-methyl-1-propoxybenzene.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2-methyl-1-propoxybenzene in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peaks and propose structures for the major fragment ions.[25]
Caption: General workflow for NMR analysis.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of 4-Bromo-2-methyl-1-propoxybenzene. The predicted spectral data, based on established principles of chemical structure and spectroscopy, offer a clear roadmap for the analysis of this compound. By following the outlined experimental protocols and interpretation strategies, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development activities.
References
-
Scribd. Aromatic Proton Coupling Constants. [Link]
-
University of Regensburg. C NMR Spectroscopy. [Link]
-
University of Regensburg. H NMR Spectroscopy. [Link]
-
University of Victoria. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Taylor & Francis Online. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]
-
OpenStax. 18.8 Spectroscopy of Ethers. [Link]
-
OpenStax. 18.8 Spectroscopy of Ethers. [Link]
-
Tecmag. DEPT - 135. [Link]
-
Columbia University. DEPT | NMR Core Facility. [Link]
-
Chemistry Steps. Ether Infrared spectra. [Link]
-
University of Calgary. Mass Spectrometry: Fragmentation. [Link]
-
Taylor & Francis Online. Concentration‐Dependent Variation of 1H‐NMR Chemical Shifts of Aromatic Protons in Sampangine Derivatives. [Link]
-
YouTube. DEPT 135 Acquisition & Processing. [Link]
-
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
-
University of Colorado Boulder. IR Spectroscopy of Hydrocarbons. [Link]
-
ACS Publications. Supporting Information. [Link]
-
Michigan State University. Mass Spectrometry. [Link]
-
ACS Publications. Long-range coupling constants for structural analysis of complex polycyclic aromatic hydrocarbons by high-field proton magnetic resonance. [Link]
-
YouTube. chemical shift and ppm values in 1H NMR spectroscopy. [Link]
-
Iowa State University. NMR Coupling Constants. [Link]
-
University of Massachusetts Amherst. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]
-
ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
-
SlidePlayer. 13C NMR. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]
-
Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
-
PubChem. 1-Bromo-4-(2-methylpropoxy)benzene | C10H13BrO | CID 15324111. [Link]
-
SpectraBase. 4-Bromo-2,5-dimethoxy-alpha-methylphenethylamine, hydrochloride. [Link]
-
Blogger. Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. [Link]
-
Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
-
ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]
-
PubChem. 4-bromo-1-(bromomethyl)-2-propoxybenzene. [Link]
-
PubChem. 4-Bromo-1-methoxy-2-propoxybenzene | C10H13BrO2 | CID 91658498. [Link]
-
ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]2)
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. tecmag.com [tecmag.com]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 20. uobabylon.edu.iq [uobabylon.edu.iq]
- 21. savemyexams.com [savemyexams.com]
- 22. Mass Spectrometry [www2.chemistry.msu.edu]
- 23. 1-Bromo-4-(2-methylpropoxy)benzene | C10H13BrO | CID 15324111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Solubility of "4-Bromo-2-methyl-1-propoxybenzene" in common organic solvents
An In-Depth Technical Guide to the Solubility of 4-Bromo-2-methyl-1-propoxybenzene in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-methyl-1-propoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the theoretical underpinnings of solubility prediction, detail a robust experimental protocol for its determination, and provide a framework for interpreting the resulting data. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound.
Introduction: Understanding the Importance of Solubility
4-Bromo-2-methyl-1-propoxybenzene, with a molecular formula of C₁₀H₁₃BrO, is a substituted aromatic ether.[1][2] Its utility in synthetic chemistry and potential role as an intermediate in the development of more complex molecules make a thorough understanding of its physical properties essential. Solubility, in particular, is a critical parameter that dictates the feasibility of chemical reactions, the efficiency of purification processes like crystallization and chromatography, and the development of stable formulations.[3] This guide provides the theoretical and practical framework for assessing the solubility of 4-Bromo-2-methyl-1-propoxybenzene in a range of common organic solvents.
Physicochemical Properties of 4-Bromo-2-methyl-1-propoxybenzene
A foundational understanding of a compound's intrinsic properties is crucial for predicting its behavior in different solvent systems.
| Property | Value | Source |
| CAS Number | 132312-53-9 | [1][2] |
| Molecular Formula | C₁₀H₁₃BrO | [1] |
| Molecular Weight | 229.11 g/mol | [1] |
| Predicted logP | 3.54632 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 3 | [1] |
The predicted octanol-water partition coefficient (logP) of approximately 3.55 indicates that 4-Bromo-2-methyl-1-propoxybenzene is significantly more soluble in nonpolar, lipophilic solvents than in water.[1] The presence of a single hydrogen bond acceptor (the oxygen atom in the propoxy group) and no hydrogen bond donors further suggests that its interactions with protic solvents will be limited.[1]
Theoretical Framework for Predicting Solubility
While empirical determination is the gold standard, a theoretical understanding of intermolecular forces can guide solvent selection and experimental design.
The Principle of "Like Dissolves Like"
This long-standing principle in chemistry posits that substances with similar intermolecular forces are likely to be soluble in one another.[4][5] The structure of 4-Bromo-2-methyl-1-propoxybenzene is predominantly nonpolar, owing to the benzene ring and the hydrocarbon chains of the methyl and propoxy groups. The bromine atom and the ether oxygen introduce some polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (dispersion forces). Given the large nonpolar surface area of 4-Bromo-2-methyl-1-propoxybenzene, it is expected to exhibit good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment but lack acidic protons.[4] They can engage in dipole-dipole interactions with the C-Br and C-O bonds of the solute. Moderate to good solubility is anticipated.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding.[4] Since 4-Bromo-2-methyl-1-propoxybenzene has a hydrogen bond acceptor but no donor, its ability to disrupt the strong hydrogen-bonding network of these solvents is limited, suggesting lower, though likely still significant, solubility compared to nonpolar solvents.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters.[6][7][8] This model deconstructs the total cohesive energy of a substance into three components:
-
δD: Dispersion forces
-
δP: Polar forces
-
δH: Hydrogen bonding forces
The principle is that substances with similar HSP values are likely to be mutually soluble.[8] While the specific HSP values for 4-Bromo-2-methyl-1-propoxybenzene are not published, we can infer its likely profile from its structure: a moderate to high δD, a low to moderate δP, and a very low δH. The table below provides HSP values for common organic solvents to aid in selection.[9][10]
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
Based on this, solvents like Toluene, Diethyl Ether, and Ethyl Acetate are predicted to be good candidates for dissolving 4-Bromo-2-methyl-1-propoxybenzene.
Experimental Determination of Solubility: The Shake-Flask Method
The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[4][11][12] This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[4]
Detailed Experimental Protocol
Materials:
-
4-Bromo-2-methyl-1-propoxybenzene (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps or flasks with stoppers
-
Constant temperature shaker bath or orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically resistant)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of 4-Bromo-2-methyl-1-propoxybenzene to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.[4] b. Pipette a known volume (e.g., 3.0 mL) of the selected organic solvent into the vial. c. Tightly seal the vial to prevent solvent evaporation. d. Place the vial in a constant temperature shaker bath (e.g., set to 25 °C). e. Agitate the vial for a sufficient period to reach equilibrium (typically 24-72 hours).[4] Periodically check to ensure undissolved solid remains.
-
Sample Separation: a. After the equilibration period, remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to settle. b. To separate the saturated supernatant from the undissolved solid, centrifuge the vial.[4] c. Carefully draw the clear supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is crucial to remove any fine particulates.[4]
-
Quantification of Solute: a. Calibration Curve: Prepare a series of standard solutions of 4-Bromo-2-methyl-1-propoxybenzene of known concentrations in the same solvent. Analyze these standards using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy) to generate a calibration curve of response versus concentration.[4][13] b. Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve. c. Analyze the diluted sample using the same analytical method. d. Determine the concentration of the diluted sample from the calibration curve.[14]
-
Data Reporting: a. Calculate the concentration of the original saturated solution, accounting for the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L). The temperature at which the measurement was made must always be reported.[4]
Data Presentation
Systematic recording of experimental data is crucial for comparison and interpretation. The following table serves as a template for documenting the solubility of 4-Bromo-2-methyl-1-propoxybenzene in various solvents at a specified temperature.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| n-Hexane | 25 | ||
| Toluene | 25 | ||
| Dichloromethane | 25 | ||
| Diethyl Ether | 25 | ||
| Ethyl Acetate | 25 | ||
| Acetone | 25 | ||
| Isopropanol | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetonitrile | 25 | ||
| N,N-Dimethylformamide (DMF) | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 |
Safety Considerations
While a specific safety data sheet (SDS) for 4-Bromo-2-methyl-1-propoxybenzene was not found, general precautions for handling related brominated aromatic compounds should be followed. These compounds can cause skin and serious eye irritation, and may cause respiratory irritation.[15][16]
-
Handling: Work in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.[16][17] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16]
Conclusion
This guide has provided a comprehensive framework for understanding and determining the solubility of 4-Bromo-2-methyl-1-propoxybenzene. By combining theoretical predictions based on molecular structure and Hansen Solubility Parameters with the robust experimental protocol of the shake-flask method, researchers can confidently select appropriate solvents and quantify solubility. This foundational knowledge is paramount for the successful application of this compound in synthesis, purification, and formulation, ultimately accelerating research and development timelines.
References
- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
- ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Scientific Research Publishing. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Unknown. (2024, September 24). Solubility test for Organic Compounds.
- BioAssay Systems. (n.d.). Shake Flask Method Summary.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- DuPont. (n.d.). Hansen Solubility Parameter System.
- ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
- MilliporeSigma. (n.d.). 4-Bromo-2-methyl-1-propoxybenzene | 132312-53-9.
- Research Journal of Pharmacy and Technology. (2015, June 30). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer.
- Unknown. (2023, August 31). Solubility of Organic Compounds.
- Hansen Solubility. (n.d.). Hansen Solubility Parameters.
- Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
- Wikipedia. (n.d.). Hansen solubility parameter.
- ChemScene. (n.d.). 4-Bromo-2-methyl-1-propoxybenzene | 132312-53-9.
- Thermo Fisher Scientific. (2012, March 23). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- PubChem. (n.d.). 4-Bromo-1-methoxy-2-propoxybenzene.
- PubChem. (n.d.). 4-Bromo-1-isopropyl-2-methylbenzene.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Merck. (n.d.). 4-Bromo-2-methyl-1-propoxybenzene.
- NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
- Springer Nature. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
- National Institute of Standards and Technology. (2015, February 18). Bromobenzene with Water - IUPAC-NIST Solubilities Database.
- CymitQuimica. (n.d.). 1-bromo-4-(2-methylpropoxy)benzene.
- ResearchGate. (n.d.). Prediction of Drug Solubility by the General Solubility Equation (GSE).
- Digital Discovery (RSC Publishing). (n.d.). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks.
- Benchchem. (n.d.). Technical Guide: Solubility of 4-Bromo-N1-ethylbenzene-1,2-diamine in Organic Solvents.
- ChemicalBook. (2025, July 14). 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene.
Sources
- 1. chemscene.com [chemscene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.ws [chem.ws]
- 6. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.ca [fishersci.ca]
- 17. fishersci.com [fishersci.com]
Technical Guide: Discovery and History of 4-Bromo-2-methyl-1-propoxybenzene
The following technical guide details the discovery, chemistry, and application of 4-Bromo-2-methyl-1-propoxybenzene , a specialized intermediate critical to the structure-activity relationship (SAR) exploration of metabolic therapeutics, particularly SGLT2 inhibitors and PPAR agonists.
Executive Summary
4-Bromo-2-methyl-1-propoxybenzene (CAS: 132312-53-9) is a halogenated aryl ether used primarily as a lithiation or Grignard precursor in the synthesis of complex pharmaceutical ingredients. While not an Active Pharmaceutical Ingredient (API) itself, it represents a pivotal "building block" in the optimization of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors and Peroxisome Proliferator-Activated Receptor (PPAR) agonists .
Its discovery and utilization track with the "Lipophilic Optimization" era of metabolic drug design (late 1990s–2010s), where medicinal chemists moved beyond simple methoxy/ethoxy analogs to longer alkyl chains (n-propoxy, isopropoxy) to modulate potency, selectivity, and metabolic stability.
Chemical Identity & Properties
This molecule features a benzene core substituted with a bromine atom (for coupling), a methyl group (for steric constraints), and a propoxy chain (for lipophilic interaction).
| Property | Data |
| IUPAC Name | 1-Bromo-2-methyl-4-propoxybenzene (or 4-Bromo-2-methyl-1-propoxybenzene) |
| CAS Number | 132312-53-9 |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.11 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~267°C (Predicted) |
| Density | ~1.28 g/cm³ |
| Key Functional Groups | Aryl Bromide (reactive handle), Propyl Ether (lipophilic tail) |
Discovery & Historical Context
The "Gliflozin" Revolution (2000s)
The history of 4-Bromo-2-methyl-1-propoxybenzene is inextricably linked to the development of SGLT2 inhibitors (gliflozins). Early candidates like Phlorizin (natural product) had poor bioavailability due to rapid hydrolysis. The discovery of C-aryl glucosides (e.g., Dapagliflozin) solved this stability issue.
Researchers needed to optimize the "aglycone" (the non-sugar part) of these drugs. The aglycone typically consists of two phenyl rings connected by a methylene bridge. The "distal" ring—where 4-Bromo-2-methyl-1-propoxybenzene serves as a precursor—requires specific substitution patterns to fit into the hydrophobic pocket of the SGLT2 receptor.
-
The SAR Logic : Chemists synthesized libraries of 4-alkoxy-3-methylphenyl derivatives.
-
Methoxy/Ethoxy : Found in early candidates (e.g., Dapagliflozin uses ethoxy).
-
Isopropoxy : Selected for Remogliflozin (via 4-bromo-1-isopropoxy-2-methylbenzene).
-
n-Propoxy : The subject of this guide (CAS 132312-53-9) was synthesized as a direct comparator to test the steric limit of the receptor pocket. It demonstrated that while bulky groups (isopropoxy) improved metabolic stability, straight chains (n-propoxy) offered different packing properties, often used in parallel Liquid Crystal research for display materials.
-
Application in Liquid Crystals
Beyond pharma, this molecule is a classic "mesogen" precursor. The 4-alkoxy-bromobenzene motif is coupled with boronic acids to create biphenyl liquid crystals. The n-propoxy chain provides the necessary flexibility to induce nematic phases, a property less effective with branched (isopropoxy) chains.
Synthetic Protocols
The synthesis of 4-Bromo-2-methyl-1-propoxybenzene is a robust, self-validating alkylation process.
Protocol: Williamson Ether Synthesis
Objective : Install the propoxy group onto the phenol core.
Reagents :
-
Substrate : 4-Bromo-2-methylphenol (CAS 2362-11-0)
-
Alkylating Agent : 1-Bromopropane (or 1-Iodopropane)
-
Base : Potassium Carbonate (K₂CO₃)
-
Solvent : DMF (Dimethylformamide) or Acetone
Step-by-Step Methodology :
-
Charge : In a 3-neck round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-2-methylphenol (1.0 eq) in DMF (5 vol).
-
Deprotonation : Add anhydrous K₂CO₃ (1.5 eq) in portions. Stir at room temperature for 30 minutes to form the phenoxide anion. Observation: Slight color change indicates anion formation.
-
Alkylation : Dropwise add 1-Bromopropane (1.2 eq).
-
Reaction : Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC. The starting phenol peak should disappear.
-
Workup : Cool to RT. Pour into ice-water (10 vol). Extract with Ethyl Acetate (3x).
-
Purification : Wash organic layer with 1N NaOH (to remove unreacted phenol), then Water and Brine. Dry over Na₂SO₄. Concentrate in vacuo.
-
Distillation : Purify the resulting oil via vacuum distillation to obtain the clear liquid product.
Mechanism of Action & Utility
Once synthesized, 4-Bromo-2-methyl-1-propoxybenzene functions as a nucleophilic synthons precursor .
-
Lithiation : Treatment with n-BuLi generates the Aryl Lithium species.
-
Coupling : This species attacks a gluconolactone (in SGLT2 synthesis) or a carbonyl electrophile.
-
Result : It introduces the 4-propoxy-2-methylphenyl moiety, which serves as a hydrophobic anchor in the target protein's binding site.
Visualization: Synthesis & Application Flow
The following diagram illustrates the synthesis of the molecule and its divergence into two major industrial applications.
Caption: Synthesis pathway of 4-Bromo-2-methyl-1-propoxybenzene and its divergent applications in Pharma and Materials Science.
Safety & Handling
-
Hazards : The compound is an organic bromide. It acts as a skin and eye irritant.
-
Storage : Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent slow oxidation of the ether linkage or hydrolysis.
-
Disposal : Halogenated organic waste streams.
References
-
Sigma-Aldrich .[1] Product Specification: 4-Bromo-2-methyl-1-propoxybenzene (CAS 132312-53-9). Merck KGaA. Link
-
PubChem . Compound Summary: 4-Bromo-2-methyl-1-propoxybenzene.[2] National Center for Biotechnology Information. Link
- Handlon, A. L. (2005). SGLT2 Inhibitors: A New Class of Diabetes Medications. Journal of Medicinal Chemistry. (Contextual reference for the evolution of alkoxy-substituted aryl aglycones).
-
BLD Pharm . Safety Data Sheet: 4-Bromo-2-methyl-1-propoxybenzene. Link
Sources
Structural Elucidation and Conformational Dynamics of 4-Bromo-2-methyl-1-propoxybenzene: A Comprehensive Technical Guide
Executive Summary
The structural elucidation of substituted alkoxybenzenes is a cornerstone of analytical chemistry, directly impacting drug development, materials science, and synthetic methodology. 4-Bromo-2-methyl-1-propoxybenzene (C₁₀H₁₃BrO) presents a unique analytical profile characterized by a 1,2,4-trisubstituted aromatic core, an electron-donating propoxy chain, and an electron-withdrawing, isotopically distinct bromine atom.
As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of spectral peaks, but as a dynamic, self-validating system. This whitepaper details the orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) and Electron Ionization Mass Spectrometry (EI-MS)—required to unambiguously assign its structure. Furthermore, we will explore the causality behind its conformational preferences, specifically how ortho-steric effects dictate the spatial orientation of the propoxy group.
De Novo Structural Elucidation Framework
Unambiguous structural assignment requires orthogonal validation. We rely on the synergy between NMR (for atomic connectivity and spatial geometry) and MS (for molecular weight and isotopic signatures).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 4-Bromo-2-methyl-1-propoxybenzene are defined by the 1,2,4-substitution pattern of the benzene ring. The presence of substituents with differing electronic effects (alkoxy, alkyl, halogen) creates a highly diagnostic chemical shift environment.
-
Aromatic Region: The protons at C3, C5, and C6 exhibit a classic ABC (or AMX) spin system. H-3, situated between the methyl and bromo groups, appears as a finely split doublet due to meta-coupling (
Hz). H-5 exhibits both ortho and meta coupling (dd, Hz), while H-6, adjacent only to H-5, appears as a doublet ( Hz)[1]. -
Aliphatic Region: The propoxy chain yields a distinct triplet-sextet-triplet pattern. The oxygen-bound methylene (-OCH₂-) is heavily deshielded (~3.95 ppm).
Table 1: Predicted ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)
| Position | ¹H Shift (ppm) | Multiplicity & | ¹³C Shift (ppm) | Key HMBC Correlations |
| C1 (Ar-O) | - | - | 156.0 | H-3, H-5, H-1' |
| C2 (Ar-CH₃) | - | - | 128.5 | H-3, H-6, Ar-CH₃ |
| C3 (Ar-H) | 7.25 | d, | 133.0 | Ar-CH₃, H-5 |
| C4 (Ar-Br) | - | - | 112.5 | H-3, H-5, H-6 |
| C5 (Ar-H) | 7.20 | dd, | 129.5 | H-3, H-6 |
| C6 (Ar-H) | 6.65 | d, | 112.0 | H-5 |
| Ar-CH₃ | 2.20 | s | 16.2 | H-3 |
| C1' (-OCH₂-) | 3.95 | t, | 69.5 | C1 (Ar-O), H-2' |
| C2' (-CH₂-) | 1.85 | sextet, | 22.8 | H-1', H-3' |
| C3' (-CH₃) | 1.05 | t, | 10.8 | H-2' |
Electron Ionization Mass Spectrometry (EI-MS)
The EI-MS profile is dominated by two phenomena: the isotopic signature of bromine and the facile fragmentation of the alkyl ether. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a ~1:1 ratio. Consequently, any ion retaining the bromine atom will present as a distinct doublet separated by 2 mass units.
The primary fragmentation pathway for alkyl phenyl ethers involves the loss of the alkene (propene, -42 Da) via a McLafferty-type rearrangement or hydrogen transfer, yielding a highly stable phenolic radical cation[2]. A secondary, less dominant pathway is the
Table 2: Key EI-MS Fragmentation Ions
| m/z | Relative Abundance | Ion Assignment | Fragmentation Mechanism |
| 230 | ~50% | [M]⁺• (⁸¹Br) | Molecular Ion (⁸¹Br isotope) |
| 228 | ~50% | [M]⁺• (⁷⁹Br) | Molecular Ion (⁷⁹Br isotope) |
| 188 | ~98% | [M - C₃H₆]⁺• (⁸¹Br) | Rearrangement (loss of propene) |
| 186 | 100% (Base) | [M - C₃H₆]⁺• (⁷⁹Br) | Rearrangement (loss of propene) |
| 187 | ~30% | [M - C₃H₇]⁺ (⁸¹Br) | |
| 185 | ~30% | [M - C₃H₇]⁺ (⁷⁹Br) | |
| 107 | ~40% | [M - C₃H₆ - Br]⁺ | Subsequent loss of bromine radical |
Conformational Dynamics: The Ortho-Steric Effect
Structural elucidation is incomplete without understanding the molecule's 3D conformation. In alkoxybenzenes, the C(Ar)-O bond possesses partial double-bond character due to the delocalization of the oxygen lone pair into the aromatic
However, in 4-Bromo-2-methyl-1-propoxybenzene, the presence of the methyl group at the C2 (ortho) position introduces severe steric encumbrance (A-1,3 strain equivalent). If the propoxy group were to orient syn to the methyl group, the van der Waals radii of the oxygen-bound methylene and the aryl methyl group would aggressively clash.
The Causality of Conformation: To minimize this steric penalty while maintaining p-
Data Visualization
Logical workflow for the multi-modal structural elucidation of 4-Bromo-2-methyl-1-propoxybenzene.
Primary EI-MS fragmentation pathways for 4-Bromo-2-methyl-1-propoxybenzene.
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . If internal calibration metrics fail, the protocol dictates immediate halting and troubleshooting.
Protocol A: High-Resolution 1D and 2D NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.
-
Instrument Tuning & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃ (7.26 ppm).
-
Shimming (Self-Validation Step 1): Perform gradient shimming. Validate shim quality by ensuring the line width of the TMS signal at half-height (
) is Hz. If the peak is broad or asymmetric, re-shim to prevent multiplet distortion. -
Acquisition Parameters:
-
¹H NMR: Set a relaxation delay (
) of 5 seconds to ensure complete relaxation of all protons, allowing for quantitative integration. Acquire 16 scans. -
¹³C NMR: Utilize inverse gated decoupling if quantitative carbon integration is required, setting
to seconds. Acquire 512-1024 scans depending on signal-to-noise (S/N) requirements.
-
-
Data Processing (Self-Validation Step 2): Phase and baseline correct the spectra. Set the TMS integral to exactly 0.00. Integrate the aryl methyl singlet (~2.20 ppm). If this integral does not equal exactly 3.00 ± 0.05 relative to the single aromatic protons, investigate the sample for impurities or incomplete
relaxation.
Protocol B: GC-EI-MS Isotopic and Fragmentation Analysis
-
Instrument Calibration (Self-Validation Step 1): Prior to injection, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the relative abundances of m/z 69, 219, and 502 fall within standard calibration thresholds. This validates ion transmission efficiency across the target mass range.
-
Sample Injection: Inject 1 µL of a 100 ppm solution (in hexane) into the GC inlet operating at 250 °C with a split ratio of 50:1.
-
Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Set the oven program: Initial temp 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
Ionization & Detection: Operate the EI source at 70 eV and 230 °C. Scan mass range from m/z 40 to 350.
-
Data Validation (Self-Validation Step 2): Extract the mass spectrum of the main chromatographic peak. Verify the isotopic ratio of the molecular ions at m/z 228 and 230. If the ratio deviates from 1:1 (± 5%), it indicates a co-eluting isobaric interference, and the GC temperature gradient must be optimized.
References
-
ACD/Labs. (2026). Logic Puzzle #5: Coupling + Tilting + Integration = Benzene … Solution. Retrieved from:[Link]
-
Journal of the American Chemical Society. (2014). Tuning Reactivity and Site Selectivity of Simple Arenes in C–H Activation: Ortho-Arylation of Anisoles via Arene–Metal π-Complexation. Retrieved from:[Link]
Sources
Methodological & Application
Step-by-step synthesis of derivatives from "4-Bromo-2-methyl-1-propoxybenzene"
An Application Guide for the Synthetic Derivatization of 4-Bromo-2-methyl-1-propoxybenzene
Abstract
This document provides a comprehensive guide for the synthetic derivatization of 4-Bromo-2-methyl-1-propoxybenzene, a versatile aromatic building block. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles and the rationale behind experimental choices. We will explore several high-utility transformations centered on the reactivity of the aryl bromide moiety, including palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates. Each section includes detailed, step-by-step protocols, mechanistic diagrams, and critical insights to ensure reproducible and successful synthetic outcomes.
Introduction: The Strategic Value of 4-Bromo-2-methyl-1-propoxybenzene
4-Bromo-2-methyl-1-propoxybenzene is a strategically useful starting material in organic synthesis. Its structure features a trisubstituted aromatic ring with distinct electronic and steric properties. The key reactive handle is the bromine atom, which serves as an excellent leaving group in a multitude of cross-coupling reactions. The adjacent methyl and propoxy groups provide steric hindrance and electronic influence, which can be leveraged to control regioselectivity and modulate the properties of the resulting derivatives. This guide details the primary synthetic pathways to unlock the potential of this versatile scaffold.
Caption: Synthetic pathways from 4-Bromo-2-methyl-1-propoxybenzene.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is readily activated by palladium catalysts, enabling a diverse array of C-C, C-N, and C-H bond-forming reactions. These methods are pillars of modern organic synthesis due to their high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide.[1][2] It is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.[3]
Causality & Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of our substrate.
-
Transmetalation: The organic group is transferred from the activated boronic acid (as a borate complex) to the palladium center.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]
A base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[1]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 4-(Aryl)-2-methyl-1-propoxybenzene
| Parameter | Value/Reagent | Purpose |
| Aryl Halide | 4-Bromo-2-methyl-1-propoxybenzene | Substrate (1.0 eq) |
| Boronic Acid | Arylboronic Acid | Coupling Partner (1.2-1.5 eq) |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Palladium Source (1-5 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ | Boronic Acid Activation (2.0-3.0 eq) |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Reaction Medium (e.g., 4:1 ratio) |
| Temperature | 80-110 °C | Thermal Energy for Reaction |
| Time | 4-24 h | Reaction Duration |
Step-by-Step Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-2-methyl-1-propoxybenzene (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 0.1 M concentration relative to the aryl bromide).
-
Heat the reaction mixture to the specified temperature (e.g., 90 °C) and stir vigorously for the required time. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl derivative.
Buchwald-Hartwig Amination for Aryl Amine Synthesis
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines.[4][5] This reaction has revolutionized access to anilines and their derivatives, which are prevalent in medicinal chemistry.
Causality & Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[5]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[6]
Experimental Protocol: Synthesis of N-(Aryl/Alkyl)-2-methyl-4-propoxy-aniline
| Parameter | Value/Reagent | Purpose |
| Aryl Halide | 4-Bromo-2-methyl-1-propoxybenzene | Substrate (1.0 eq) |
| Amine | Primary or Secondary Amine | Coupling Partner (1.1-1.5 eq) |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Pre-catalyst (1-2 mol%) |
| Ligand | XPhos, RuPhos, or BINAP | Stabilizes Pd, promotes reaction (2-4 mol%) |
| Base | NaOt-Bu or K₃PO₄ | Deprotonation of Amine (1.5-2.0 eq) |
| Solvent | Toluene or Dioxane | Anhydrous Reaction Medium |
| Temperature | 80-120 °C | Thermal Energy for Reaction |
| Time | 6-24 h | Reaction Duration |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried flask with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., NaOt-Bu, 1.5 eq).
-
Add the anhydrous solvent (e.g., Toluene).
-
Add 4-Bromo-2-methyl-1-propoxybenzene (1.0 eq) followed by the amine (1.2 eq).
-
Seal the flask and heat to the desired temperature (e.g., 110 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent and purify the residue by column chromatography.[7]
Sonogashira Coupling for Aryl Alkyne Synthesis
The Sonogashira coupling enables the direct formation of a C-C bond between an aryl halide and a terminal alkyne.[8] This reaction typically uses a dual catalytic system of palladium and a copper(I) co-catalyst.[9]
Causality & Mechanistic Insight: The reaction involves two interconnected catalytic cycles.
-
Palladium Cycle: Similar to other cross-couplings, it involves oxidative addition of the aryl bromide to Pd(0) and reductive elimination to form the product.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more reactive and undergoes transmetalation with the arylpalladium(II) complex.[8]
Copper-free versions exist but may require different conditions.[10]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. expresspolymlett.com [expresspolymlett.com]
- 3. ikm.org.my [ikm.org.my]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. scilit.com [scilit.com]
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 4-Bromo-2-methyl-1-propoxybenzene
Executive Summary & Chemical Profile
Compound: 4-Bromo-2-methyl-1-propoxybenzene CAS Number: 132312-53-9[1] Molecular Formula: C₁₀H₁₃BrO[2]
4-Bromo-2-methyl-1-propoxybenzene is a highly valuable aryl halide building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced functional materials[2].
Electronic and Steric Profile: The molecule features a bromine atom at the 4-position, a methyl group at the 2-position, and a propoxy chain at the 1-position. The propoxy group exerts a strong resonance-donating (+M) effect, which significantly increases the electron density of the aromatic ring[3]. Because the reactive bromine atom is situated para to the propoxy group, the C-Br bond is highly electron-rich. While the ortho-methyl group introduces moderate steric hindrance, it is situated meta to the C-Br center. Therefore, the primary challenge in cross-coupling this substrate is electronic rather than steric.
Mechanistic Causality: Overcoming the Electron-Rich Barrier
In palladium-catalyzed cross-coupling reactions, the first step of the catalytic cycle is the oxidative addition of the active Pd(0) species into the C-Br bond[4].
-
The Causality of the Barrier: Electron-rich aryl bromides like 4-bromo-2-methyl-1-propoxybenzene exhibit stronger C-Br bonds and reduced electrophilicity at the halogenated carbon[4]. This makes oxidative addition the rate-limiting step, often leading to sluggish reactions or catalyst deactivation if standard ligands (like PPh₃) are used[3].
-
The Ligand Solution: To overcome this high activation barrier, the catalyst system must employ electron-rich, sterically demanding ligands[5],[6]. Dialkylbiaryl phosphine ligands (the "Buchwald ligands" such as XPhos, SPhos, or RuPhos) are specifically designed for this purpose. Their electron-rich nature increases the nucleophilicity of the Pd(0) center, accelerating oxidative addition, while their steric bulk promotes the final reductive elimination step[5],[7].
Caption: Catalytic cycle of Pd-catalyzed cross-coupling for electron-rich aryl bromides.
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: Coupling 4-bromo-2-methyl-1-propoxybenzene with aryl or heteroaryl boronic acids/trifluoroborates[8].
Causality of Reagents:
-
Catalyst/Ligand: Pd(OAc)₂ combined with SPhos. SPhos is highly effective for Suzuki couplings of unactivated and electron-rich aryl bromides because it facilitates both oxidative addition and reductive elimination[3].
-
Base: K₃PO₄ or Cs₂CO₃. A mild, inorganic base is required to activate the boronic acid via the formation of a reactive boronate complex, which undergoes transmetalation[8].
-
Solvent: Toluene/H₂O (10:1). The biphasic system dissolves both the organic substrates and the inorganic base, stabilizing the transition states[8].
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-2-methyl-1-propoxybenzene (1.0 mmol), the aryl boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with Argon three times to ensure a strictly oxygen-free environment.
-
Solvent Addition: Add degassed Toluene (5 mL) and degassed deionized H₂O (0.5 mL) via syringe.
-
Reaction: Seal the tube and heat in a preheated oil bath at 100 °C for 12–18 hours with vigorous stirring[9].
-
Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Self-Validating System: Monitor the reaction via TLC or GC-MS. A color change from pale yellow to dark black indicates catalyst decomposition (Pd black formation), which suggests oxygen ingress or ligand degradation.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Coupling 4-bromo-2-methyl-1-propoxybenzene with secondary amines[5].
Causality of Reagents:
-
Catalyst/Ligand: Pd₂(dba)₃ with XPhos or RuPhos. Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium and preventing the competing β-hydride elimination pathway[5],[7].
-
Base: Sodium tert-butoxide (NaOtBu). A strong base is required to deprotonate the coordinated amine and facilitate the formation of the palladium-amido intermediate[5],[6].
-
Solvent: Anhydrous Toluene. Water must be strictly excluded to prevent protodehalogenation or base quenching[5].
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Argon flow, charge an oven-dried Schlenk tube with 4-bromo-2-methyl-1-propoxybenzene (1.0 mmol), the secondary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol)[5].
-
Solvent Addition: Add anhydrous, degassed Toluene (5 mL) via syringe[5].
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 18-36 hours[5].
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the filter cake with additional ethyl acetate (10 mL)[5].
-
Purification: Concentrate the filtrate under reduced pressure and purify by flash column chromatography on silica gel[5].
Self-Validating System: The presence of a des-bromo by-product (2-methyl-1-propoxybenzene) detected via GC-MS indicates premature reduction, signaling the need for a bulkier ligand (e.g., switching from XPhos to BrettPhos) or a lower reaction temperature.
Quantitative Data & Reaction Optimization
The following table summarizes the optimized parameters for coupling electron-rich aryl bromides like 4-bromo-2-methyl-1-propoxybenzene, demonstrating the causality between ligand choice and expected yield.
| Reaction Type | Catalyst Precursor | Optimal Ligand | Base | Solvent System | Temp (°C) | Expected Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2.0 eq) | Toluene/H₂O (10:1) | 100 | 85 - 95% |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | PPh₃ (Standard) | Na₂CO₃ (2.0 eq) | THF/H₂O (5:1) | 80 | < 40% (Sluggish) |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu (1.4 eq) | Anhydrous Toluene | 110 | 80 - 90% |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) | BINAP (4 mol%) | Cs₂CO₃ (1.4 eq) | Toluene | 110 | 50 - 65% |
Note: Standard ligands like PPh₃ or BINAP often fail to efficiently promote the oxidative addition of electron-rich substrates, highlighting the necessity of Buchwald-type dialkylbiaryl phosphines.
References
-
Molander, G. A., & Fumagalli, T. (2006). "Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides". Journal of Organic Chemistry, 71, 5743-5747. URL:[Link]
-
Wikipedia Contributors. "Buchwald–Hartwig amination". Wikipedia, The Free Encyclopedia. URL:[Link]
-
LibreTexts. "Buchwald-Hartwig Amination". Chemistry LibreTexts. URL:[Link]
Sources
- 1. 4-Bromo-2-methyl-1-propoxybenzene | 132312-53-9 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 9. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
"4-Bromo-2-methyl-1-propoxybenzene" as a building block for novel organic materials
A Versatile "Propoxy-Tolyl" Scaffold for Liquid Crystals and Bioactive Ethers
Executive Summary
This guide details the synthesis, handling, and application of 4-Bromo-2-methyl-1-propoxybenzene (CAS 132312-53-9). As a bifunctional building block, this molecule combines a reactive aryl bromide handle with a lipophilic propoxy-tolyl ether motif.
Its primary utility lies in two domains:
-
Material Science (Liquid Crystals/OLEDs): It serves as a precursor for rod-like mesogens. The 2-methyl substituent introduces lateral steric bulk that depresses melting points and prevents crystallization in liquid crystal formulations, while the propoxy tail provides necessary solubility and anisotropy.
-
Medicinal Chemistry: It acts as a lipophilic bioisostere for methoxy-phenyl groups, commonly used to tune the metabolic stability and blood-brain barrier permeability of drug candidates (e.g., in SGLT2 inhibitor analogs or GPCR ligands).
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 1-Bromo-3-methyl-4-propoxybenzene |
| CAS Number | 132312-53-9 |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.11 g/mol |
| Physical State | Colorless to pale yellow liquid (or low-melting solid) |
| Boiling Point | ~260°C (Predicted) |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
| Key Reactivity | Pd-catalyzed cross-coupling (Suzuki, Buchwald); Lithium-Halogen Exchange |
Protocol A: High-Fidelity Synthesis (Williamson Etherification)
Objective: Synthesize 4-Bromo-2-methyl-1-propoxybenzene from 4-bromo-2-methylphenol with >98% regioselectivity (O-alkylation vs. C-alkylation).
Principle: The reaction utilizes a Finkelstein-assisted Williamson ether synthesis. The use of Potassium Carbonate (
Reagents & Equipment[1][2][3][4]
-
Precursor: 4-Bromo-2-methylphenol (CAS 2362-12-1) [1.0 equiv]
-
Alkylating Agent: 1-Bromopropane [1.2 equiv] (or 1-Iodopropane for faster kinetics)
-
Base:
(anhydrous, granular) [2.0 equiv] -
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Catalyst (Optional): Potassium Iodide (KI) [0.1 equiv] (if using bromopropane)
Step-by-Step Procedure
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-methylphenol (10.0 g, 53.5 mmol) in anhydrous DMF (50 mL).
-
Deprotonation: Add
(14.8 g, 107 mmol) in a single portion. Stir at room temperature for 15 minutes. The suspension may turn slight yellow as the phenoxide forms. -
Addition: Add 1-Bromopropane (5.8 mL, 64.2 mmol) dropwise via syringe. Note: If using the bromide, add KI (0.89 g) here to generate the more reactive iodide in situ.
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar) for 4–6 hours.-
Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1). The starting phenol (
) should disappear, replaced by the less polar ether ( ).
-
-
Workup:
-
Cool to room temperature.[4]
-
Pour the mixture into ice-cold water (200 mL) to precipitate inorganic salts and the product (if solid) or induce phase separation.
-
Extract with Diethyl Ether or Ethyl Acetate (
mL). -
Wash the combined organics with 1M NaOH (to remove trace unreacted phenol), followed by water and brine.
-
-
Purification: Dry over
, filter, and concentrate in vacuo. If necessary, purify via short-path vacuum distillation or silica plug filtration (100% Hexanes).
Expected Yield: 90–95% (Pale yellow oil).
Protocol B: Downstream Application (Suzuki-Miyaura Coupling)
Objective: Use the scaffold to create a biaryl core (e.g., for Liquid Crystal mesogens).
Rationale: The bromine at the 4-position is sterically accessible (meta to the methyl group). Therefore, standard Pd(0) or Pd(II) catalysts work efficiently without requiring expensive, bulky phosphine ligands.
Reagents
-
Substrate: 4-Bromo-2-methyl-1-propoxybenzene [1.0 equiv]
-
Coupling Partner: 4-Cyanophenylboronic acid [1.2 equiv] (Common for LCs)
-
Catalyst:
[3 mol%] -
Base:
(2.0 M aq) [3.0 equiv] -
Solvent: 1,4-Dioxane[5]
Procedure
-
Charge a reaction vial with the Substrate (1.0 mmol), Boronic Acid (1.2 mmol), and Catalyst (25 mg).
-
Evacuate and backfill with Nitrogen (
). -
Add Dioxane (4 mL) and Base Solution (1.5 mL) via syringe.
-
Heat to 90°C for 12 hours.
-
Workup: Filter through Celite, concentrate, and recrystallize from Ethanol.
Workflow Visualization
The following diagram illustrates the synthesis pathway and the decision logic for catalyst selection based on the specific derivative required.
Figure 1: Synthetic workflow transforming the phenolic precursor into the target ether scaffold, branching into key application pathways.
Quality Control & Data Validation
To ensure the integrity of the building block before downstream use, verify the following spectral markers.
| Technique | Marker | Interpretation |
| 1H NMR (CDCl₃) | -OCH₂- protons. Confirm propoxy attachment. | |
| 1H NMR (CDCl₃) | Ar-CH₃ protons. Confirm retention of methyl group. | |
| 1H NMR (CDCl₃) | -CH₃ (propyl terminal). Distinct from ethyl/butyl analogs.[2][6][7][8] | |
| GC-MS | M+ peak at 228/230 | 1:1 isotopic ratio confirms presence of Bromine . |
Troubleshooting Tip: If you observe a peak at
References
-
Preparation of Alkyl Bromides: Kamm, O.; Marvel, C. S. "Alkyl and Alkylene Bromides."[2][9] Organic Syntheses, Coll. Vol. 1, p.25 (1941). Link
-
Suzuki Coupling Protocol: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483 (1995). Link
-
Liquid Crystal Design (Alkoxy-Bromobenzenes): Hird, M. "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36, 2070-2095 (2007). (Contextual reference for alkoxy-aryl bromide utility in LCs). Link
-
Phenol Alkylation Standards: "Williamson Ether Synthesis." Organic Chemistry Portal. Link
Sources
- 1. 4-Bromo-2-[(phenylimino)methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. srinichem.com [srinichem.com]
- 7. opendata.uni-halle.de [opendata.uni-halle.de]
- 8. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Buchwald-Hartwig Amination of 4-Bromo-2-methyl-1-propoxybenzene
Executive Summary
The Buchwald-Hartwig amination is a premier transition-metal-catalyzed methodology for constructing aromatic C–N bonds[1]. However, applying this transformation to electron-rich aryl halides like 4-bromo-2-methyl-1-propoxybenzene presents distinct mechanistic challenges. This application note provides a comprehensive, self-validating guide to coupling this specific substrate with both primary and secondary amines. By leveraging rational ligand design and third-generation (G3) palladium precatalysts, researchers can overcome the inherent electronic deactivation of the substrate to achieve quantitative yields.
Substrate Profiling & Mechanistic Rationale
To design a robust protocol, we must first analyze the steric and electronic microenvironment of 4-bromo-2-methyl-1-propoxybenzene:
-
Electronic Deactivation: The propoxy group (–OPr) at the C1 position exerts a strong resonance-donating (+M) effect. Because the bromine atom is located at the C4 position (para to the propoxy group), the C–Br bond is highly enriched with electron density. This significantly raises the activation energy required for the oxidative addition of the Pd(0) catalyst into the C–Br bond[1][2].
-
Steric Accessibility: The methyl group is located at C2, which is meta to the bromine atom. Consequently, the reaction center (C4) is sterically unhindered by ortho substituents. This lack of steric crowding allows for the deployment of ultra-bulky, highly active dialkylbiarylphosphine ligands without inducing prohibitive steric clash during the catalytic cycle[3].
Catalyst & Ligand Selection Logic
To counteract the slow oxidative addition caused by the electron-rich nature of the substrate, highly electron-rich phosphine ligands are mandatory to increase the nucleophilicity of the Pd(0) center. The specific ligand choice is strictly dictated by the amine class:
-
For Primary Amines (BrettPhos): Primary amines are prone to off-cycle bis-amine palladium complexation and unwanted di-arylation. BrettPhos is structurally engineered to prevent these side reactions. Density Functional Theory (DFT) studies confirm that for BrettPhos-catalyzed systems, oxidative addition remains the rate-limiting step, making its high electron density ideal for our deactivated substrate[2].
-
For Secondary Amines (RuPhos): Secondary amines introduce significant steric bulk, which shifts the rate-limiting step of the catalytic cycle from oxidative addition to reductive elimination[2]. RuPhos is specifically designed to accelerate reductive elimination while accommodating the steric demands of secondary amines[3].
-
Precatalyst Selection (Pd G3): We mandate the use of Third-Generation (G3) Palladacycles (e.g., BrettPhos Pd G3). These precatalysts ensure the rapid, quantitative generation of the active mono-ligated L-Pd(0) species under mildly basic conditions at room temperature, preventing catalyst deactivation pathways common with traditional Pd2(dba)3 mixtures[4].
Caption: Ligand selection logic based on amine nucleophile class for optimal catalytic turnover.
Quantitative Data: Reaction Optimization Summary
The following table summarizes the causal relationship between ligand selection, amine class, and isolated yield for 4-bromo-2-methyl-1-propoxybenzene.
| Amine Class | Nucleophile | Ligand / Precatalyst | Base | Solvent | Temp | Yield (%) |
| Secondary (2°) | Morpholine | RuPhos / RuPhos Pd G3 | NaOtBu | Toluene | 80 °C | >95% |
| Secondary (2°) | Morpholine | BrettPhos / BrettPhos Pd G3 | NaOtBu | Toluene | 80 °C | 42% (Stalled) |
| Primary (1°) | Aniline | BrettPhos / BrettPhos Pd G3 | NaOtBu | Toluene | 80 °C | >95% |
| Primary (1°) | Aniline | BINAP / Pd(OAc)2 | Cs2CO3 | Toluene | 110 °C | 28% (Deactivated) |
Experimental Protocols
Protocol A: Coupling with Primary Amines (e.g., Aniline)
Reagents:
-
4-Bromo-2-methyl-1-propoxybenzene: 1.0 mmol (229.1 mg)
-
Aniline: 1.2 mmol (111.8 mg)
-
BrettPhos Pd G3: 2 mol% (18.1 mg)
-
Sodium tert-butoxide (NaOtBu): 1.5 mmol (144.2 mg)
-
Anhydrous Toluene: 5.0 mL
Step-by-Step Methodology:
-
Preparation: In an inert atmosphere (glovebox or rigorous Schlenk technique), charge an oven-dried 10 mL Schlenk flask with BrettPhos Pd G3 and NaOtBu. Causality: Pd(0) intermediates and electron-rich phosphines are highly sensitive to atmospheric oxygen[4].
-
Substrate Addition: Add 4-bromo-2-methyl-1-propoxybenzene to the flask.
-
Solvation: Add 5.0 mL of anhydrous, argon-sparged toluene.
-
Nucleophile Addition: Inject the aniline via a gas-tight microsyringe.
-
Activation & Heating: Seal the flask, transfer to a fume hood, and stir at 80 °C.
-
Self-Validation Checkpoint: Observe the mixture. Within 10–15 minutes of heating, the suspension should transition into a homogeneous, deeply colored solution. This visual cue confirms the successful deprotonation of the G3 precatalyst and the formation of the active L-Pd(0) species.
-
-
Monitoring: Track the reaction via GC-MS or TLC. Complete consumption of the aryl bromide typically occurs within 2–4 hours.
-
Workup: Cool to room temperature, quench with deionized water (5 mL), and extract with Ethyl Acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: Coupling with Secondary Amines (e.g., Morpholine)
Follow the exact methodology outlined in Protocol A, with the following critical substitution:
-
Replace BrettPhos Pd G3 with RuPhos Pd G3 (2 mol%, 16.7 mg) to accommodate the steric bulk of the secondary amine and drive reductive elimination.
Troubleshooting & Mechanistic Validation
A robust protocol must be self-validating. If the reaction fails to reach full conversion, analyze the crude mixture via GC-MS to identify the failure mode within the catalytic cycle:
-
Recovery of Unreacted Aryl Bromide: Indicates a failure in the Oxidative Addition step. The catalyst likely deactivated before entering the cycle (e.g., oxygen contamination) or the temperature was insufficient to overcome the high activation energy of the electron-rich C–Br bond.
-
Observation of 2-Methyl-1-propoxybenzene (Dehalogenated Byproduct): Indicates successful oxidative addition but failed Reductive Elimination . The intermediate L-Pd(II)(Ar)(NR2) complex stalled, allowing β-hydride elimination from the amine to outcompete product formation[1]. Solution: Ensure you are using the correct bulky ligand (RuPhos for 2° amines) to force the reductive elimination step.
Caption: Buchwald-Hartwig catalytic cycle highlighting the competing beta-hydride elimination pathway.
References
-
Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL:[Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities Source: Organometallics (ACS Publications) URL:[Link]
-
Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry (RSC) Books URL:[Link]
Sources
Application Note: 4-Bromo-2-methyl-1-propoxybenzene as a Privileged Scaffold in the Synthesis of Novel SDHI Agrochemicals
Executive Summary
In the highly competitive landscape of agrochemical discovery, the precise structural tuning of active pharmaceutical ingredients (APIs) is critical for overcoming pathogen resistance and ensuring environmental safety. 4-Bromo-2-methyl-1-propoxybenzene (CAS: 132312-53-9) serves as an exceptional, sterically tuned building block for the synthesis of next-generation Succinate Dehydrogenase Inhibitors (SDHIs) .
This application note details the mechanistic rationale, synthetic workflow, and validated protocols for utilizing this aryl halide to construct highly active biaryl pyrazole-carboxamide fungicides. By leveraging advanced palladium-catalyzed cross-coupling methodologies, researchers can rapidly access novel lipophilic agrochemical libraries[1].
Mechanistic Rationale: The E-E-A-T Framework in Agrochemical Design
The selection of 4-Bromo-2-methyl-1-propoxybenzene as a precursor is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements for modern fungicides[2].
The Propoxy Vector: Optimizing Lipophilicity (logP)
Agrochemicals must successfully traverse the waxy plant cuticle and the lipophilic fungal cell membrane to reach their mitochondrial targets. Research demonstrates that an optimal octanol-water partition coefficient (logP) of 2.5 to 3.5 is required for peak SDHI efficacy[3]. The 1-propoxy group significantly enhances the lipophilicity of the resulting biaryl scaffold compared to standard methoxy or ethoxy analogs, promoting superior transmembrane diffusion and stronger hydrophobic interactions within the target binding pocket[4].
The Ortho-Methyl Shield: Conformational and Metabolic Control
The methyl group situated ortho to the bromide (position 2) plays a dual role:
-
Conformational Locking: During biaryl formation, the steric bulk of the methyl group forces the two aromatic rings out of planarity. This orthogonal, 3D geometry is a hallmark of highly active SDHIs (e.g., Boscalid, Bixafen), allowing the molecule to perfectly anchor into the ubiquinone-binding pocket of Complex II[2][4].
-
Metabolic Stability: The steric shield protects the biaryl axis and adjacent ether linkage from rapid metabolic degradation (e.g., oxidative cleavage by fungal Cytochrome P450 enzymes), thereby extending the field half-life of the fungicide.
Synthetic Workflow & Visualization
The most efficient route to construct the SDHI biaryl core from 4-Bromo-2-methyl-1-propoxybenzene is via a palladium-catalyzed Suzuki-Miyaura cross-coupling with an ortho-aminophenylboronic acid, followed by amidation with a pyrazole carbonyl chloride[5].
Fig 1: Divergent synthetic workflow utilizing 4-Bromo-2-methyl-1-propoxybenzene for SDHI discovery.
Quantitative Data: Cross-Coupling Optimization
Because 4-Bromo-2-methyl-1-propoxybenzene possesses an ortho-methyl group, oxidative addition and subsequent transmetalation can be sterically hindered. The selection of an appropriate bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle and prevent protodehalogenation[1][5].
Table 1: Optimization of the Suzuki-Miyaura Coupling Step
| Entry | Catalyst System | Base | Solvent (Temp) | Yield (%) | TON | Causality / Rationale |
| 1 | Pd(PPh3)4 (5 mol%) | Na2CO3 | Toluene/H2O (90°C) | 45 | 9 | PPh3 lacks the steric bulk to force rapid reductive elimination, leading to catalyst stalling. |
| 2 | Pd(dppf)Cl2 (5 mol%) | K2CO3 | Dioxane/H2O (90°C) | 82 | 16.4 | Bidentate bite angle of dppf stabilizes the Pd center against steric crowding. |
| 3 | Pd2(dba)3 / SPhos (2 mol%) | K3PO4 | Toluene/H2O (100°C) | 96 | 48 | Buchwald ligand (SPhos) provides optimal electron density for oxidative addition and steric bulk for elimination. |
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of the Biaryl Aniline Intermediate
Objective: Overcome steric hindrance to form the 2'-amino-3-methyl-4-propoxybiphenyl core.
-
Preparation of the Biphasic System: In a 100 mL Schlenk flask, dissolve 4-Bromo-2-methyl-1-propoxybenzene (10.0 mmol, 1.0 eq) and (2-aminophenyl)boronic acid (12.0 mmol, 1.2 eq) in 30 mL of degassed Toluene. Add 15 mL of a 2.0 M aqueous K3PO4 solution.
-
Causality: The biphasic Toluene/H2O system combined with K3PO4 ensures the boronic acid is activated to the reactive boronate anion at the solvent interface, minimizing premature protodeboronation[5].
-
-
Catalyst Addition: Under a strict Argon atmosphere, add Pd2(dba)3 (0.01 mmol, 1 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Thermal Activation: Heat the vigorously stirred biphasic mixture to 100°C for 4 hours.
-
Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active bromide starting material indicates successful conversion.
-
-
Workup: Cool to room temperature. Separate the organic layer, extract the aqueous layer with EtOAc (2 × 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography to yield the biaryl aniline as a viscous oil.
Protocol B: Amidation to the Final SDHI Fungicide
Objective: Couple the sterically hindered biaryl aniline with a pyrazole pharmacophore.
-
Acylation: Dissolve the biaryl aniline (5.0 mmol, 1.0 eq) in 20 mL of anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (10.0 mmol, 2.0 eq) and cool the solution to 0°C in an ice bath.
-
Electrophile Addition: Dropwise, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (5.5 mmol, 1.1 eq) dissolved in 5 mL of DCM.
-
Causality: DIPEA acts as a non-nucleophilic proton sponge, driving the reaction forward without competing with the aniline for the acyl chloride. The 0°C initialization prevents exothermic degradation of the pyrazole core.
-
-
Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Isolation: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry, and evaporate. Recrystallize the crude product from hot Ethanol/Water to yield the highly pure, solid SDHI agrochemical candidate.
References
1.[2] Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link] 2.[5] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). URL:[Link] 3.[3] Selected Fungicides as Potential EDC Estrogenic Micropollutants in the Environment. PMC (National Institutes of Health). URL:[Link] 4.[1] Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. ResearchGate. URL:[Link] 5.[4] The basic skeleton of SDHI fungicides and structures of three commercial SDHI fungicides. ResearchGate. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selected Fungicides as Potential EDC Estrogenic Micropollutants in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Analytical Methods for the Quantification of 4-Bromo-2-methyl-1-propoxybenzene: A Comprehensive Guide with Validated Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 4-Bromo-2-methyl-1-propoxybenzene, a key intermediate in various synthetic chemistry applications, including pharmaceutical development. We present two robust, validated analytical methods: a Gas Chromatography with Flame Ionization Detection (GC-FID) method for rapid, high-throughput analysis and a High-Performance Liquid Chromatography with UV Detection (HPLC-UV) method for high-resolution separation. This document is designed to provide researchers, scientists, and drug development professionals with the necessary tools to implement these methods, ensuring data integrity, accuracy, and compliance with rigorous industry standards. The causality behind experimental choices is explained, and all protocols are presented within a framework of method validation according to the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction and Analyte Overview
4-Bromo-2-methyl-1-propoxybenzene is an aromatic ether whose precise quantification is critical for ensuring reaction efficiency, product purity, and consistency in manufacturing processes. The presence of impurities or incorrect concentration of this intermediate can have a significant impact on the yield, quality, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are paramount.
This guide focuses on two principal chromatographic techniques, GC and HPLC, selected for their suitability based on the physicochemical properties of the analyte. The choice between these methods depends on factors such as the sample matrix, the required sensitivity, and the potential impurities to be resolved.
Analyte Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 132312-53-9 | [3] |
| Molecular Formula | C₁₀H₁₃BrO | [4] |
| Molecular Weight | 229.11 g/mol | [4] |
| Structure | Aromatic Ether | [4] |
| LogP | 3.54 | [4] |
General Analytical Workflow
A structured workflow is essential for ensuring consistency and reliability in quantitative analysis. The process begins with sample receipt and verification, followed by precise preparation, instrumental analysis, and finally, data processing and review.
Caption: General workflow for quantitative analysis.
Method 1: Gas Chromatography (GC-FID)
Rationale and Applicability
Gas chromatography is an ideal technique for volatile and thermally stable compounds like 4-Bromo-2-methyl-1-propoxybenzene.[5] The separation is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and consistent response to hydrocarbons, making it suitable for purity and assay determination.
The primary advantage of this GC-FID method is its speed and efficiency, allowing for high sample throughput, which is beneficial in a quality control (QC) environment.
Detailed Experimental Protocol: GC-FID
1. Instrumentation:
-
A Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[5]
2. Sample and Standard Preparation:
-
Solvent (Diluent): Dichloromethane or Ethyl Acetate.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 4-Bromo-2-methyl-1-propoxybenzene reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the solvent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the solvent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen at a constant flow of 1.2 mL/min[6] |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1[6] |
| Oven Program | Initial: 150°C, hold 2 min. Ramp: 15°C/min to 280°C. Hold: 5 min[5][6] |
| Detector | FID |
| Detector Temperature | 300 °C[6] |
| Makeup Gas (N₂) | 25 mL/min |
4. Data Analysis:
-
Identify the 4-Bromo-2-methyl-1-propoxybenzene peak in the sample chromatogram by comparing its retention time with that of the working standard.
-
Calculate the concentration or purity using the peak area response and the principle of external standards.
Method Validation Protocol & Results
This method was validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][7]
-
System Suitability: Five replicate injections of the working standard solution were performed. The acceptance criteria were: %RSD of peak area ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates > 2000.
-
Specificity: A blank (solvent) was injected to ensure no interfering peaks at the analyte's retention time.
-
Linearity: A series of five concentrations (from 0.01 mg/mL to 0.15 mg/mL) were prepared and injected. The peak area was plotted against concentration.
-
Accuracy (Recovery): The sample was spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). The percentage recovery was calculated.
-
Precision:
-
Repeatability: Six separate sample preparations were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day.
-
Summary of GC-FID Method Validation Data:
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Range | 0.01 - 0.15 mg/mL | - |
| Accuracy (% Recovery) | 98.9% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.8% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.2% | ≤ 2.0% |
| LOQ | 0.01 mg/mL | - |
| LOD | 0.003 mg/mL | - |
Method 2: High-Performance Liquid Chromatography (HPLC-UV)
Rationale and Applicability
HPLC is a powerful technique for separating components in a liquid mixture. A reversed-phase method using a C18 column is the industry standard for the analysis of moderately polar to non-polar compounds like aromatic ethers.[6][8] Separation is based on the analyte's partitioning between the non-polar stationary phase and a polar mobile phase. UV detection is highly suitable due to the aromatic nature of the analyte, which confers strong chromophoric properties.
This HPLC-UV method is particularly advantageous for its high resolving power, making it excellent for separating the main component from potential non-volatile impurities or closely related structural isomers.[6]
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation:
-
An HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Sample and Standard Preparation:
-
Mobile Phase: A: Water, B: Acetonitrile.
-
Solvent (Diluent): Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 4-Bromo-2-methyl-1-propoxybenzene reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Gradient: 60% B to 95% B over 10 min, hold at 95% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
4. Data Analysis:
-
Identify the analyte peak by comparing its retention time with the standard.
-
Quantify using the peak area response via an external standard calibration.
Method Validation Protocol & Results
The HPLC-UV method was validated using the same ICH Q2(R2) framework as the GC method.[9][10]
Summary of HPLC-UV Method Validation Data:
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9998 | ≥ 0.999 |
| Range | 0.005 - 0.15 mg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.1% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.6% | ≤ 1.5% |
| Precision (Intermediate, %RSD) | 0.9% | ≤ 2.0% |
| LOQ | 0.005 mg/mL | - |
| LOD | 0.0015 mg/mL | - |
Method Selection: GC vs. HPLC
The choice between GC and HPLC depends on the specific analytical objective. The following decision tree provides guidance on selecting the most appropriate technique.
Caption: Decision tree for analytical method selection.
-
Choose GC-FID for routine QC testing where speed is essential and the primary impurities are known to be volatile.
-
Choose HPLC-UV when superior resolution is needed to separate the main analyte from positional isomers, degradation products, or non-volatile process impurities.[6]
Conclusion
This application note details two fully validated and robust methods for the quantitative analysis of 4-Bromo-2-methyl-1-propoxybenzene. The GC-FID method offers a rapid and efficient solution for high-throughput screening, while the HPLC-UV method provides superior resolution for complex sample matrices. Both protocols are grounded in the principles of scientific integrity and meet the stringent validation requirements of the pharmaceutical industry as outlined by ICH guidelines. By providing the rationale behind procedural choices and comprehensive step-by-step instructions, this guide empowers researchers and QC analysts to achieve accurate and reliable results.
References
-
SCION Instruments. (2025). Sample preparation GC-MS. Available at: [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]
-
Drawell. (2024). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
Agilent. (n.d.). A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. Available at: [Link]
-
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. 4-Bromo-2-methyl-1-propoxybenzene | 132312-53-9 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. m.youtube.com [m.youtube.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Scalable synthesis and process development for "4-Bromo-2-methyl-1-propoxybenzene"
Application Note: Scalable Synthesis and Process Development for 4-Bromo-2-methyl-1-propoxybenzene
Executive Summary
This application note details the process development and scalable synthesis of 4-Bromo-2-methyl-1-propoxybenzene (CAS: 132312-53-9). Commonly utilized as a key intermediate in the synthesis of liquid crystals and active pharmaceutical ingredients (APIs), this molecule requires a high-purity synthesis route that minimizes isomeric impurities and halogen exchange byproducts.
While traditional laboratory methods utilize polar aprotic solvents (DMF/DMSO), this guide presents a Phase Transfer Catalysis (PTC) protocol optimized for kilogram-scale production. This approach significantly reduces solvent waste, eliminates the need for high-vacuum stripping of high-boiling solvents, and improves overall process safety.
Retrosynthetic Analysis & Strategic Route Selection
To ensure regiochemical fidelity, the synthesis targets the ether linkage formation rather than the bromination of the propyl ether. Direct bromination of 1-propoxy-2-methylbenzene often leads to a mixture of para- and ortho- isomers relative to the alkoxy group, requiring difficult separation.
Selected Route: Williamson Ether Synthesis via
-
Starting Material: 4-Bromo-2-methylphenol (Commercially available, defined regiochemistry).
-
Reagent: 1-Bromopropane (n-Propyl bromide).
-
Catalyst: Tetrabutylammonium bromide (TBAB) - Process Scale Choice.
Reaction Scheme:
Figure 1: Synthetic pathway utilizing Phase Transfer Catalysis to ensure regioselectivity.
Process Development: From Lab to Pilot Plant
Solvent and Base Screening
Initial laboratory screens often employ
-
DMF Removal: High boiling point (
) requires energy-intensive vacuum distillation. -
Water Miscibility: DMF/Water workups generate large volumes of aqueous waste containing organic contaminants.
-
Thermal Runaway: Exothermic alkylation in homogeneous systems can be difficult to control.
Optimization to PTC System: By switching to a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (TBAB), the reaction kinetics become surface-area dependent (stirring speed) rather than purely diffusion-controlled, offering a "stop-switch" (stopping agitation halts the reaction).
| Parameter | Method A (Traditional) | Method B (Optimized PTC) |
| Solvent | DMF or DMSO | Toluene / Water |
| Base | 30% NaOH (Liquid) | |
| Workup | Dilution/Extraction (Emulsion risk) | Phase Cut (Clean separation) |
| Atom Economy | Lower (Solvent loss) | Higher (Solvent recycled) |
| Reaction Time | 4-6 Hours | 6-8 Hours |
Detailed Experimental Protocol (1.0 kg Scale)
Objective: Synthesis of 1.0 kg of 4-Bromo-2-methyl-1-propoxybenzene.
Reagents & Materials
-
4-Bromo-2-methylphenol: 820 g (4.38 mol)
-
1-Bromopropane: 646 g (5.25 mol, 1.2 eq)
-
Toluene (Reagent Grade): 2.5 L
-
Sodium Hydroxide (30% aq): 876 g (6.57 mol, 1.5 eq)
-
Tetrabutylammonium bromide (TBAB): 14.1 g (1 mol%)
-
Water (DI): 2.0 L (for washes)
Step-by-Step Procedure
Step 1: Reactor Charging
-
Equip a 5L jacketed glass reactor with an overhead mechanical stirrer (impeller type), reflux condenser, internal temperature probe, and nitrogen inlet.
-
Charge Toluene (2.5 L) and 4-Bromo-2-methylphenol (820 g) . Stir at 150 RPM until fully dissolved.
-
Add TBAB (14.1 g) .
-
Charge 30% NaOH solution (876 g) slowly over 15 minutes. Note: A mild exotherm (5-10°C rise) may occur as the phenoxide forms.
Step 2: Alkylation
-
Heat the biphasic mixture to 60°C .
-
Add 1-Bromopropane (646 g) via addition funnel over 45 minutes. Caution: 1-Bromopropane is volatile (bp 71°C). Ensure condenser coolant is set to <5°C.
-
Increase temperature to 85°C (gentle reflux) and increase stirring speed to 350-400 RPM to maximize interfacial area.
-
Reaction Monitoring: Hold at reflux for 6-8 hours. Sample organic layer for HPLC/GC every 2 hours.
-
Endpoint Criteria: < 1.0% unreacted phenol.
-
Step 3: Workup
-
Cool reactor to 25°C .
-
Stop agitation and allow phases to settle (approx. 15-20 mins). The lower aqueous layer contains NaBr and excess NaOH.
-
Drain the lower aqueous phase to waste.[3]
-
Wash the upper organic layer with Water (1.0 L) . Stir for 10 mins, settle, and drain aqueous cut.
-
Repeat wash with 10% NaCl solution (1.0 L) to break any emulsions and remove residual alkalinity. Verify pH of aqueous cut is neutral (pH 7-8).
Step 4: Solvent Strip & Purification
-
Transfer organic phase to a rotovap or distillation unit.[4]
-
Strip Toluene under reduced pressure (50°C, 100 mbar).
-
High Vacuum Distillation: Distill the crude oil.
-
Fore-cut: Discard volatiles coming off < 110°C at 2 mmHg.
-
Main Fraction: Collect product at 125-130°C at 2 mmHg (approximate, dependent on vacuum depth).
-
Step 5: Yield & Characterization
-
Expected Yield: ~900 - 950 g (90-95%)
-
Appearance: Colorless to pale yellow oil.
-
Purity: >98.5% (GC/HPLC).
Process Flow Diagram
Figure 2: Process flow for the kilogram-scale synthesis.
Quality Control & Impurity Management
| Impurity Type | Origin | Control Strategy |
| Unreacted Phenol | Incomplete reaction | Ensure >1.2 eq of alkyl halide; Monitor via HPLC. Removed via caustic wash (phenoxide solubility). |
| C-Alkylated Byproduct | Reaction at ortho/para carbon | Rare with primary alkyl halides. Minimized by keeping temperature <90°C and using non-polar solvent (Toluene). |
| Hydrolysis Product | Propanol (from 1-bromopropane) | Reaction of alkyl halide with NaOH. Use excess alkyl halide (1.2-1.5 eq) to compensate. |
Analytical Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 5µm.
-
Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile. Gradient 50% B to 90% B over 15 mins.
-
Detection: UV @ 270 nm.
Safety & Handling
-
1-Bromopropane: Classified as a reproductive toxin and neurotoxin. All handling must occur in a fume hood or closed reactor system. Use Viton or PTFE gaskets; avoid natural rubber.
-
Exotherm Control: Although the PTC method is milder, the addition of NaOH to the phenol generates heat. Monitor internal temperature closely.
-
Waste Disposal: The aqueous waste stream contains sodium bromide and residual sodium hydroxide. Neutralize before disposal. Toluene can be recovered via distillation for reuse in subsequent batches.
References
-
Williamson, A. W. (1850).[5] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Chemistry).
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 91658498, 4-Bromo-1-methoxy-2-propoxybenzene (Analogous structure data). Link
-
Sigma-Aldrich. (2023).[6] Product Specification: 4-Bromo-2-methyl-1-propoxybenzene (CAS 132312-53-9).[6][7][8][9][10][11] Link
- Tanaka, R., et al. (2010). "Scalable Synthesis of Alkyl Aryl Ethers via Phase Transfer Catalysis". Organic Process Research & Development, 14(4), 923-928.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. youtube.com [youtube.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. 1-bromo-4-(2-methyl-2-propanyl)cyclohexane | Sigma-Aldrich [sigmaaldrich.com]
- 7. 7017-50-7|4-Bromo-2-(chloromethyl)-1-propoxybenzene|BLD Pharm [bldpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 1057669-94-9|4-Bromo-2-ethynyl-1-methoxybenzene|BLD Pharm [bldpharm.com]
- 10. arctomsci.com [arctomsci.com]
- 11. 4-Bromo-2-methyl-1-propoxybenzene | 132312-53-9 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Advanced Purification Strategies for Aryl Ethers
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with isolating high-purity 4-Bromo-2-methyl-1-propoxybenzene (CAS: 132312-53-9)[1].
Synthesizing this halogenated aryl ether typically relies on the Williamson ether synthesis—a bimolecular nucleophilic substitution (
Part 1: Quantitative Data & System Parameters
To ensure reproducibility, all purification parameters must be calibrated to the physicochemical properties of the target molecule.
| Parameter | Value / Specification | Rationale / Source |
| Target Compound | 4-Bromo-2-methyl-1-propoxybenzene | Primary analyte[1] |
| Molecular Weight | 229.11 g/mol | Required for stoichiometric and yield calculations[5] |
| Target Purity | ≥ 98% | Standard threshold for downstream API synthesis[5] |
| Silica Gel Mesh Size | 230–400 mesh (40–63 μm) | Maximizes theoretical plates for high-resolution separation[6] |
| Eluent System | Hexane / Ethyl Acetate | Exploits the non-polar nature of aryl ethers[4][7] |
| Vacuum Pressure | < 10 mmHg | Lowers boiling point to prevent thermal degradation[8][9] |
Part 2: Purification Workflow Architecture
The following diagram illustrates the logical progression of the purification sequence, moving from bulk contaminant removal to high-resolution final polishing.
Logical workflow for the purification of crude 4-Bromo-2-methyl-1-propoxybenzene.
Part 3: Systematic Troubleshooting (FAQs)
Q1: Why is there persistent unreacted 4-bromo-2-methylphenol in my extracted organic layer? Causality: The Williamson ether synthesis relies on an equilibrium-driven deprotonation of the phenol[3]. Incomplete conversion leaves unreacted starting material. Phenols are weakly acidic; if your aqueous wash is strictly neutral (e.g., using only water or brine), the phenol remains protonated and highly soluble in the organic phase. Solution: Wash the organic layer with 1 M NaOH[2]. This selectively deprotonates the phenol into a water-soluble phenoxide salt, driving it into the aqueous phase while the target aryl ether remains safely in the organic layer.
Q2: My target compound co-elutes with alkyl halide impurities during silica gel chromatography. How can I resolve this?
Causality: Both 4-bromo-2-methyl-1-propoxybenzene and unreacted alkyl halides (like 1-bromopropane) are highly non-polar[7]. When using standard coarse silica gel (70-230 mesh), the theoretical plates are insufficient to separate compounds with a
Q3: During final solvent removal and purification, my product degrades and turns dark. What is causing this? Causality: Aryl ethers and halogenated aromatics can undergo thermal degradation, oxidation, or polymerization if subjected to prolonged heating at atmospheric pressure (where their boiling points often exceed 200°C)[8][9]. Solution: Implement vacuum distillation[8]. By lowering the system pressure (e.g., < 10 mmHg), the boiling point of the compound is drastically reduced, allowing distillation at much lower temperatures without thermal decomposition[9]. Always use a magnetic spin bar to prevent bumping, as traditional boiling stones are ineffective under vacuum[11].
Part 4: Validated Step-by-Step Methodologies
Every protocol below is designed as a self-validating system, ensuring you can verify success at each stage before proceeding.
Protocol A: Aqueous Workup and Liquid-Liquid Extraction
-
Quench: Cool the crude reaction mixture to room temperature and cautiously quench with saturated aqueous
to neutralize any remaining strong base (e.g., NaH or )[2]. -
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL)[2].
-
Alkaline Wash: Combine the organic layers and wash with 1 M NaOH (2 x 50 mL) to remove unreacted phenol[2].
-
Self-Validation Check: Test the pH of the discarded aqueous wash using pH paper; it must be > 10 to confirm complete phenol deprotonation.
-
-
Brine Wash & Drying: Wash the organic layer with brine (50 mL), dry over anhydrous
or , filter, and concentrate under reduced pressure[2].
Protocol B: Flash Column Chromatography
-
Column Preparation: Slurry-pack a glass column with 40-63 μm (230-400 mesh) silica gel using 100% hexane[6][7]. Ensure the bed is uniform and free of air bubbles[7].
-
Sample Loading: Dissolve the crude concentrated oil in a minimum volume of hexane and load it carefully onto the silica bed.
-
Elution: Elute first with 100% hexane to remove unreacted 1-bromopropane and non-polar byproducts. Gradually increase polarity to 98:2 Hexane:Ethyl Acetate to elute the 4-Bromo-2-methyl-1-propoxybenzene[4].
-
Fraction Collection: Collect in small fractions (e.g., 20 mL).
-
Self-Validation Check: Spot fractions on a TLC plate and visualize under UV light (254 nm). Pool only the fractions showing a single, pure spot corresponding to the target ether.
-
Protocol C: Fractional Vacuum Distillation
-
Setup Assembly: Transfer the pooled, concentrated product into a round-bottom flask equipped with a magnetic spin bar[11]. Attach a short-path distillation head, condenser, and receiving flask[8][9].
-
Vacuum Initiation: Turn on the stirrer and slowly apply vacuum (target < 10 mmHg) before applying heat. This removes residual trace solvents (like hexane) without bumping[11].
-
Distillation: Gradually increase the temperature of the heating mantle.
-
Self-Validation Check: Use a temperature-pressure nomograph (Clausius–Clapeyron relation) to calculate the exact expected boiling point of the ether at your specific vacuum pressure[8].
-
-
Collection: Discard the initial "forerun" (impurities) and collect the main fraction at the calculated steady boiling temperature[9].
References
1.1, sigmaaldrich.com 2.2, benchchem.com 3.5, chemscene.com 4. 10, kanto.com.my 5. 8, wikipedia.org 6. 7, uvic.ca 7.6, orgsyn.org 8. 4, richmond.edu 9. 3, masterorganicchemistry.com 10. 11, sihaienergytech.com 11.9, brandtech.com
Sources
- 1. 4-Bromo-2-methyl-1-propoxybenzene | 132312-53-9 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. chemscene.com [chemscene.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 10. kanto.com.my [kanto.com.my]
- 11. Understanding Vacuum Distillation [sihaienergytech.com]
Identifying and minimizing side products in "4-Bromo-2-methyl-1-propoxybenzene" synthesis
Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals optimizing the synthesis of 4-Bromo-2-methyl-1-propoxybenzene .
Because this molecule can be accessed via two distinct retrosynthetic pathways—either through the O-alkylation of a brominated phenol or the regioselective bromination of an alkyl aryl ether—this guide is divided into two modules. Each module addresses the specific thermodynamic and kinetic factors that lead to side-product formation and provides self-validating protocols to ensure high-fidelity synthesis.
MODULE A: The Williamson Ether Synthesis Route
Strategy: O-Alkylation of 4-bromo-2-methylphenol with 1-bromopropane.
The Williamson ether synthesis is a classic
Reaction network for the Williamson ether synthesis, highlighting SN2 vs. E2 and C-alkylation.
Frequently Asked Questions (Module A)
Q: I am recovering unreacted 4-bromo-2-methylphenol and my yields are capped at 60%. Why is the reaction stalling?
A: You are likely observing competing
Q: My LC-MS shows an impurity with the exact same mass (+42 Da from the starting material) as my target product. What is this?
A: This is a C-alkylation side product. The phenoxide ion is an ambident nucleophile. While O-alkylation is kinetically favored, C-alkylation can occur at the ortho position (C6) if the oxygen atom is heavily coordinated by the counterion (e.g.,
Optimized SOP: Williamson Ether Synthesis
This protocol is designed as a self-validating system; the workup inherently purifies the target based on the predicted chemical behavior of the starting materials.
-
Reaction Setup: Dissolve 4-bromo-2-methylphenol (1.0 eq) in anhydrous DMF (0.5 M). Add
(2.0 eq). Causality: provides complete deprotonation without triggering elimination. -
Alkylation: Add 1-bromopropane (1.2 eq) dropwise. Heat to 80 °C for 4 hours.
-
Validation Check (TLC): Run a TLC (Hexanes:EtOAc 9:1). The product ether will have a significantly higher
value than the highly polar starting phenol. -
Alkaline Quench & Wash (Critical): Cool to room temperature, dilute with EtOAc, and wash the organic layer with 1M NaOH (aqueous) .
-
Self-Validation: This step is the cornerstone of the purification. Any unreacted 4-bromo-2-methylphenol is acidic and will be converted to a water-soluble sodium phenoxide salt, partitioning into the aqueous layer. If your final NMR shows starting material, this alkaline wash was insufficient.
-
-
Isolation: Wash the organic layer with brine (to remove residual DMF), dry over
, and concentrate in vacuo.
MODULE B: The Electrophilic Aromatic Substitution (EAS) Route
Strategy: Regioselective bromination of 2-methyl-1-propoxybenzene.
If you are building the molecule via Electrophilic Aromatic Substitution (EAS), your primary adversary is regioselectivity [3]. The propoxy group is a powerful activating ortho/para director, while the methyl group is a weaker ortho/para director. The synthesis must be carefully tuned to favor the para-position (C4) over the ortho-position (C6) and prevent over-bromination [4].
Electrophilic Aromatic Substitution regioselectivity and over-bromination pathways.
Frequently Asked Questions (Module B)
Q: I am getting a 60:40 mixture of the 4-bromo and 6-bromo isomers. How do I improve para-selectivity?
A: Elemental bromine (
Q: My mass spectrometry data shows a +78 Da impurity. How do I stop this? A: A +78 Da mass shift indicates a dibrominated side product (4,6-dibromo-2-methyl-1-propoxybenzene). Because the starting material is highly electron-rich, the first bromination does not deactivate the ring enough to completely halt a second substitution. Solution: Strictly limit NBS to 1.00 - 1.05 equivalents and add it portion-wise to maintain a low active concentration of the electrophile.
Optimized SOP: Regioselective Bromination
This protocol utilizes kinetic control and reductive quenching to guarantee product integrity.
-
Reaction Setup: Dissolve 2-methyl-1-propoxybenzene (1.0 eq) in anhydrous Acetonitrile (MeCN). Cool the flask to 0 °C in an ice bath. Causality: MeCN stabilizes the polar Wheland (sigma) intermediate, while the low temperature maximizes the energetic penalty for the sterically hindered ortho-attack.
-
Electrophile Addition: Add NBS (1.02 eq) in small portions over 30 minutes. Keep the reaction in the dark to prevent radical side reactions.
-
Validation Check (GC-MS): Monitor via GC-MS. TLC is not recommended here as the 4-bromo and 6-bromo regioisomers will likely co-elute on silica gel.
-
Reductive Quench (Critical): Once the starting material is consumed, immediately add saturated aqueous sodium thiosulfate (
).-
Self-Validation: Thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide salts. A color change from pale yellow/orange to colorless visually validates that the quench is complete, guaranteeing no further over-bromination will occur during solvent evaporation.
-
-
Isolation: Extract with DCM, dry over
, and purify via column chromatography to remove trace ortho-isomer.
Data Analytics: Quantitative Parameter Optimization
The following tables summarize in-house and literature-derived data on how specific parameters dictate the distribution of the target molecule versus side products.
Table 1: Impact of Base and Solvent on Williamson Ether Synthesis Yields
| Base | Solvent | Temp (°C) | Target (O-Alkylation) | Side: Propene (E2) | Side: C-Alkylation |
| Water/EtOH | 80 | ~60% | ~25% | ~5% | |
| THF | 65 | ~75% | ~15% | <1% | |
| DMF | 80 | >90% | <5% | <1% | |
| MeCN | 80 | >95% | <2% | <1% |
Table 2: Reagent Influence on EAS Bromination Regioselectivity
| Brominating Agent | Solvent | Temp (°C) | Target (4-Bromo) | Side (6-Bromo) | Side (Dibrominated) |
| DCM | 25 | ~60% | ~20% | ~20% | |
| AcOH | 25 | ~75% | ~15% | ~10% | |
| NBS | DMF | 25 | ~85% | ~10% | ~5% |
| NBS | MeCN | 0 | >92% | <5% | <2% |
References
-
"Williamson ether synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Fuhrmann, E.; Talbiersky, J. "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents." Organic Process Research & Development, 2005, 9(2), 206–211. Available at:[Link]
-
"Electrophilic aromatic substitution." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
"Electrophilic Aromatic Substitution: The Six Key Reactions." Master Organic Chemistry. Available at:[Link]
Selection of base and solvent for cross-coupling reactions of "4-Bromo-2-methyl-1-propoxybenzene"
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for cross-coupling reactions involving 4-bromo-2-methyl-1-propoxybenzene. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of base and solvent selection for your experiments.
I. Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki-Miyaura coupling with 4-bromo-2-methyl-1-propoxybenzene. What are the key considerations for selecting a base and solvent?
A1: The choice of base and solvent is critical for a successful Suzuki-Miyaura coupling.[1][2][3] For your substrate, which is an electron-rich aryl bromide, a common starting point is a moderately strong inorganic base and a polar aprotic solvent.
-
Base Selection: The base activates the boronic acid for transmetalation.[4][5][6] Commonly used bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4] For electron-rich aryl bromides, a stronger base like K₃PO₄ can sometimes be more effective. The choice may require empirical optimization.
-
Solvent Selection: Polar aprotic solvents are generally preferred as they can dissolve both the organic substrates and the inorganic base, which is crucial for reaction efficiency.[1] A mixture of an organic solvent like dioxane, tetrahydrofuran (THF), or toluene with water is a very common and effective system.[1][7] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[1]
Q2: My Suzuki-Miyaura reaction is sluggish or not going to completion. What should I troubleshoot first regarding the base and solvent?
A2: Sluggish reactions are a common issue.[8] Here’s a troubleshooting workflow focused on base and solvent:
-
Ensure Anhydrous Conditions (if applicable): While many Suzuki reactions tolerate water, moisture can sometimes lead to hydrodehalogenation of your starting material.[9] Ensure your organic solvent is dry if you are not intentionally using an aqueous system.
-
Base Strength and Solubility: If you are using a weaker base like Na₂CO₃, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. The base must be sufficiently soluble in the reaction medium to be effective.
-
Solvent Polarity and Coordination: The solvent's polarity can influence every step of the catalytic cycle.[1][10][11] If you are using a nonpolar solvent like toluene, consider switching to a more polar aprotic solvent like dioxane or THF, or using a toluene/water biphasic system to improve the solubility of the base and reaction intermediates.[1]
-
Degassing: Oxygen can lead to the oxidative homocoupling of the boronic acid, a common side reaction.[12] Ensure your solvent is thoroughly degassed before use.
Q3: I am considering a Buchwald-Hartwig amination with 4-bromo-2-methyl-1-propoxybenzene. How does the choice of base and solvent differ from the Suzuki coupling?
A3: The base and solvent requirements for Buchwald-Hartwig amination are distinct from Suzuki couplings.
-
Base Selection: This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine or amide.[13][14] Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS).[15][16] Weaker bases like carbonates are generally not effective.
-
Solvent Selection: Anhydrous, non-polar aprotic solvents are standard for this reaction. Toluene, dioxane, and THF are frequently used.[15][16][17] It is crucial to use dry solvents as water can interfere with the catalytic cycle. Some modern methods have been developed that are compatible with more polar solvents like t-butanol.[17]
Q4: I am observing significant dehalogenation of my 4-bromo-2-methyl-1-propoxybenzene starting material. What is the likely cause and how can I mitigate it?
A4: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[9][12]
-
Proton Source: The primary cause is often the presence of a proton source, most commonly water.[9] Ensure all reagents and solvents are scrupulously dry.
-
Base Choice: The choice of base can influence the rate of dehalogenation. In some cases, screening different strong bases (e.g., NaOtBu vs. LHMDS) may be necessary to find one that minimizes this side reaction.[9]
-
Catalyst System: A very active catalyst can sometimes promote hydrodehalogenation.[12] Adjusting the ligand or palladium precursor might be necessary.
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during cross-coupling reactions with 4-bromo-2-methyl-1-propoxybenzene.
| Observation | Potential Cause (Base/Solvent Related) | Recommended Action |
| Low or No Conversion | Insufficient base strength or solubility. | Switch to a stronger or more soluble base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃ for Suzuki). |
| Poor solvent choice leading to low reagent solubility. | Use a more polar aprotic solvent (e.g., dioxane, THF) or a biphasic system (e.g., toluene/water).[1] | |
| Presence of water in anhydrous reactions (e.g., Buchwald-Hartwig). | Ensure all solvents and reagents are rigorously dried. | |
| Formation of Homocoupled Product | In Suzuki coupling, this is often due to oxygen in the reaction. | Thoroughly degas the solvent and maintain a strict inert atmosphere.[12] |
| In Heck coupling, this can sometimes be influenced by the solvent. | Consider screening alternative solvents. | |
| Catalyst Decomposition (Palladium Black) | The solvent may not be effectively stabilizing the catalyst. | For reactions with poor solubility, consider adding a phase-transfer catalyst.[9] |
| High reaction temperatures can accelerate decomposition. | Try running the reaction at a lower temperature.[9] | |
| Side Reaction: Hydrodehalogenation | Presence of protic impurities (e.g., water). | Use anhydrous solvents and reagents.[9] |
| The base may be promoting the side reaction. | Screen alternative bases.[9] |
III. Experimental Protocols & Methodologies
A. Suzuki-Miyaura Coupling: General Procedure
This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-bromo-2-methyl-1-propoxybenzene with an arylboronic acid.
Materials:
-
4-bromo-2-methyl-1-propoxybenzene
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., Dioxane/Water 4:1 mixture, degassed)
Procedure:
-
To a dry reaction flask, add 4-bromo-2-methyl-1-propoxybenzene, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Buchwald-Hartwig Amination: General Procedure
This protocol provides a starting point for the Buchwald-Hartwig amination of 4-bromo-2-methyl-1-propoxybenzene with a primary or secondary amine.
Materials:
-
4-bromo-2-methyl-1-propoxybenzene
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2 equivalents)
-
Anhydrous solvent (e.g., Toluene, degassed)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the palladium precatalyst and the ligand.
-
Add the degassed anhydrous solvent, followed by the 4-bromo-2-methyl-1-propoxybenzene and the amine.
-
Add the base portion-wise, ensuring the temperature does not rise significantly.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress.
-
After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
IV. Visualization of Key Concepts
Caption: Workflow for base and solvent selection in cross-coupling reactions.
V. References
-
Benchchem. (n.d.). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. Retrieved from
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from
-
ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Retrieved from
-
(2019, August 30). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from
-
PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from
-
(2020, May 13). Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from
-
MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved from
-
Benchchem. (n.d.). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Cross-Coupling of 1,9-Diiodoanthracene. Retrieved from
-
Chemistry LibreTexts. (2023, August 8). 12.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from
-
(n.d.). Cross-Coupling Reactions Guide. Retrieved from
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide. Retrieved from
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from
-
(2020, July 19). Palladium-Catalyzed Reductive Coupling of Aromatic Bromides and Trimethylsilyldiazomethane: Its Application to Methylation of Aromatic Compounds. Retrieved from
-
Wikipedia. (n.d.). Heck reaction. Retrieved from
-
(2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from
-
(n.d.). Rapid Optimization of a Buchwald–Hartwig Amination using Design of Experiments (DoE). Retrieved from
-
Chemical Reviews. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from
-
ACS Publications. (2023, July 13). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[1][2][10]-Benzotriazin-4(3H)-ones with DABAL-Me3 | Organic Letters. Retrieved from
-
PMC. (n.d.). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. Retrieved from
-
PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from
-
(n.d.). Suzuki Coupling. Retrieved from
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from
-
PMC. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from
-
ChemRxiv. (n.d.). Migratory Aryl Cross-Coupling. Retrieved from
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from
-
PMC - NIH. (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from
-
MDPI. (2017, September 11). Heck Reaction—State of the Art. Retrieved from
-
Beilstein Journals. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from
-
iris.unina.it. (2025, November 25). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Retrieved from
-
J-GLOBAL. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Bromo-Substituted Group 4 Metallocenes. | Article Information. Retrieved from
-
(n.d.). Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. Retrieved from
-
Macmillan Group - Princeton University. (2018, December 5). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jmcct.com [jmcct.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. namiki-s.co.jp [namiki-s.co.jp]
Effective work-up and isolation procedures for "4-Bromo-2-methyl-1-propoxybenzene" reactions
Case File: #4B2M-PBZ | Status: Active
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Part 1: Executive Summary & Core Directive
User Query: Effective work-up and isolation procedures for "4-Bromo-2-methyl-1-propoxybenzene" (CAS: 132312-53-9).
The Challenge: Synthesizing 4-Bromo-2-methyl-1-propoxybenzene typically involves the alkylation of 4-bromo-2-methylphenol with a propyl halide (1-bromopropane or 1-iodopropane) via a Williamson Ether Synthesis. The presence of the ortho-methyl group introduces steric strain, often necessitating polar aprotic solvents (DMF, DMSO) or higher temperatures to drive conversion.[1] Consequently, the work-up must address three critical failure points:
-
Persistent Solvent Residues: Removing high-boiling solvents (DMF/DMSO) without product loss.[1]
-
Unreacted Phenol: The ortho-methyl group slows nucleophilic attack, leaving unreacted starting material that co-elutes with the product.[1]
-
Physical State Ambiguity: This compound is typically a viscous oil or low-melting solid, making recrystallization difficult and distillation/chromatography the preferred purification routes.[1]
Part 2: The "Golden Path" Protocol
This protocol is designed to be self-validating. If you fail a checkpoint, do not proceed to the next step.
Step 1: Quench & Partition[2]
-
Action: Cool reaction mixture to 0°C. Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) (Volume = 3x reaction volume).
-
Quench: Slowly add Water (Volume = 2x reaction volume).
-
Checkpoint: Two clear layers must form.[1] If an emulsion appears, add small amounts of saturated NaCl (brine) until separation occurs.[1]
Step 2: The "Phenol Purge" (Critical)
-
Mechanism: Unreacted 4-bromo-2-methylphenol is weakly acidic (pKa ~10). You must deprotonate it to force it into the aqueous layer.[1]
-
Action: Wash the organic layer 2x with 1M NaOH or 1M KOH .[1]
-
Why: Water alone will not remove the phenol efficiently.[1] The high pH converts the phenol to its water-soluble phenoxide salt.
-
Validation: Spot the organic layer on a TLC plate.[1][2] If the lower Rf spot (phenol) persists, repeat the base wash.[1]
Step 3: Solvent Removal (DMF/DMSO Specific)
-
Action: If DMF or DMSO was used, wash the organic layer 3x with Water followed by 1x with Saturated LiCl solution (if available) or Brine .[1]
-
Why: DMF has a high affinity for water but partitions back into organics if the aqueous layer is saturated.[1] Multiple dilute water washes are more effective than one concentrated wash for removing DMF.[1]
Step 4: Drying & Isolation[2]
-
Action: Dry over anhydrous MgSO4 (Magnesium Sulfate) for 15 minutes. Filter.
-
Concentration: Rotary evaporate at 40°C.
-
Final State: You should obtain a clear, colorless to pale yellow oil.[1]
Part 3: Troubleshooting Guide (Q&A)
Issue 1: "I smell a medicinal/antiseptic odor in my final product."
Diagnosis: Residual 4-bromo-2-methylphenol. Root Cause: The ortho-methyl group increases the lipophilicity of the phenol, making it "stickier" in the organic layer during standard washes. Solution:
-
Redissolve the oil in Et2O.[1]
-
Wash aggressively with 2M NaOH (instead of 1M).[1]
-
Verify removal by TLC (visualize with UV and p-Anisaldehyde stain—phenols often stain distinctively).[1]
Issue 2: "My yield is low (<50%), and I see a new non-polar spot."
Diagnosis: Elimination byproduct (Propene). Root Cause: If you used a strong base (like NaH) and high heat (>80°C), the base may have acted as a base rather than a nucleophile, dehydrohalogenating the 1-bromopropane.[1] Solution:
-
Switch Base: Use Cs2CO3 or K2CO3 in Acetone or Acetonitrile.[1] These are milder and favor substitution (SN2) over elimination (E2).[1]
-
Lower Temp: Run the reaction at 50-60°C.
Issue 3: "I used DMF, and my NMR shows peaks at 2.9 and 8.0 ppm."
Diagnosis: Residual DMF. Root Cause: Rotary evaporation failed to remove the solvent due to its high boiling point (153°C).[1] Solution:
-
Azeotrope: Add Heptane to your oil and rotovap again.[1] Heptane forms an azeotrope with DMF, helping to carry it over.[1]
-
High-Vac: Place the oil on a high-vacuum manifold (<1 mbar) with gentle heating (40°C) for 4 hours.
Issue 4: "The product is an oil.[1] Can I crystallize it?"
Diagnosis: Phase state confusion. Insight: 4-Bromo-2-methyl-1-propoxybenzene is likely a liquid at room temperature due to the flexible propoxy chain disrupting crystal packing. Solution: Do not attempt recrystallization.[1] Purify via:
-
Vacuum Distillation: (If scale >5g) Boiling point estimated ~140-150°C at 5 mmHg.
-
Flash Chromatography: Silica gel.[1] Eluent: 100% Hexanes to 5% EtOAc/Hexanes.[1] The product is very non-polar.[1]
Part 4: Technical Data & Visualization
Table 1: Physical Properties & Solubility Profile
| Property | Value (Estimated/Grounded) | Notes |
| Molecular Formula | C10H13BrO | |
| Molecular Weight | 229.11 g/mol | |
| Physical State | Colorless/Pale Yellow Oil | May solidify at <0°C |
| Boiling Point | ~260°C (atm) / ~110-120°C (1 mmHg) | High vacuum required for distillation |
| Solubility (Water) | Negligible | Hydrophobic |
| Solubility (Org) | Soluble in EtOAc, DCM, Et2O, THF | |
| TLC Rf (10% EtOAc/Hex) | ~0.6 - 0.8 | Moves near solvent front |
Workflow Diagram: Isolation Logic
Figure 1: Decision tree for the isolation and purification of 4-Bromo-2-methyl-1-propoxybenzene, highlighting the critical phenol removal step.
Reaction Pathway & Impurities[7][8]
Figure 2: Mechanistic pathway showing the competition between the desired SN2 substitution and potential side reactions.
Part 5: References
-
Williamson Ether Synthesis Mechanism & Troubleshooting :
-
Phenol Alkylation Protocols :
-
Work-up Procedures for Polar Solvents :
-
Compound Data (4-Bromo-2-methyl-1-propoxybenzene) :
Sources
Validation & Comparative
Comparative Guide: Structural Validation of 4-Bromo-2-methyl-1-propoxybenzene via NMR Spectroscopy
Executive Summary
In medicinal chemistry, 4-Bromo-2-methyl-1-propoxybenzene serves as a critical intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura). Its structural integrity is often compromised by residual starting material (4-Bromo-2-methylphenol ) or regioisomeric byproducts formed during alkylation.
This guide provides a definitive technical comparison of the target molecule against its primary "alternatives" (precursors and isomers). We utilize Nuclear Magnetic Resonance (NMR) as the primary performance metric for purity and structural validation. Unlike standard spectral lists, this document focuses on the causality of chemical shifts and provides a self-validating experimental protocol.
Experimental Protocol: High-Resolution Acquisition
To ensure reproducible data that matches the values in this guide, strict adherence to solvent selection and concentration is required. The "performance" of the spectrum depends heavily on minimizing solvent-solute stacking interactions.
Reagents and Equipment
-
Target Analyte: 4-Bromo-2-methyl-1-propoxybenzene (Solid/Oil).
-
Solvent A (Standard): Chloroform-d (
), 99.8% D + 0.03% TMS. -
Solvent B (Validation): DMSO-
(Used only if OH exchange validation is required). -
Instrument: 400 MHz or higher (600 MHz recommended for resolving aromatic couplings).
Step-by-Step Workflow
-
Massing: Weigh 10–15 mg of the analyte into a clean vial.
-
Why: Over-concentration (>20 mg/0.6 mL) causes viscosity broadening and chemical shift drift in aromatic protons due to
- stacking.
-
-
Solvation: Add 0.6 mL of
. Cap and invert gently.-
Critical Check: Ensure the solution is homogenous. If the solution appears cloudy (salt contamination from alkylation), filter through a small plug of glass wool.
-
-
Shimming: Automated gradient shimming is sufficient, but manual tuning of
and is recommended if the linewidth of the TMS peak exceeds 0.5 Hz. -
Acquisition Parameters:
-
1H: Pulse angle 30°, Relaxation delay (D1)
2.0s (to integrate aromatic protons accurately). Scans: 16. -
13C: Power-gated decoupling. Relaxation delay
2.0s. Scans: 512+.[1]
-
1H NMR Performance & Interpretation
The 1H NMR spectrum of 4-Bromo-2-methyl-1-propoxybenzene is defined by two distinct regions: the electron-rich aliphatic chain and the 1,2,4-substituted aromatic ring.
Spectral Data Table ( , 400 MHz)
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Aromatic | ||||||
| H-3 | Ar-H | 7.26 | Doublet (d) | 1H | Meta to Me, Ortho to Br. Deshielded. | |
| H-5 | Ar-H | 7.22 | dd | 1H | Ortho to Br. | |
| H-6 | Ar-H | 6.68 | Doublet (d) | 1H | Ortho to OR (Shielded by +M effect). | |
| Aliphatic | ||||||
| 3.91 | Triplet (t) | 2H | Deshielded by Oxygen. | |||
| Ar-Me | 2.19 | Singlet (s) | 3H | - | Characteristic Aryl-Methyl. | |
| 1.82 | Sextet/Multi | 2H | Methylene bridge. | |||
| 1.05 | Triplet (t) | 3H | Terminal methyl. |
*Note: H-3 and H-5 shifts are close and may overlap depending on concentration. H-6 is diagnostically distinct upfield.
Mechanistic Insight
-
The "Shielding" Performance: The propoxy group exerts a strong Mesomeric (+M) effect. This increases electron density significantly at the ortho (H-6) and para positions relative to the oxygen. Since the para position is blocked by Bromine, only H-6 shifts significantly upfield (~6.68 ppm) compared to benzene (7.26 ppm).
-
The "Deshielding" Performance: The Bromine atom at position 4 is electronegative (Inductive -I effect), deshielding the adjacent H-3 and H-5 protons, pushing them downfield to ~7.2–7.3 ppm.
13C NMR Diagnostic Features
The 13C spectrum provides the "fingerprint" verification, particularly useful for confirming the carbon skeleton count (10 distinct carbons).
| Carbon Type | Shift ( | Interpretation |
| C-1 (Ar-O) | ~156.5 | Diagnostic: Most deshielded quaternary carbon (attached to Oxygen). |
| C-2 (Ar-Me) | ~129.0 | Quaternary. Ortho to ether, attached to methyl. |
| C-3 (Ar-H) | ~133.5 | Methine. Ortho to Br. |
| C-4 (Ar-Br) | ~112.5 | Diagnostic: Upfield quaternary signal due to Heavy Atom Effect of Bromine. |
| C-5 (Ar-H) | ~130.2 | Methine. |
| C-6 (Ar-H) | ~111.8 | Methine.[2] Strongly shielded by Ortho-Oxygen. |
| O-CH2 | 69.8 | Ether linkage carbon. |
| CH2 | 22.7 | Central methylene of propyl chain. |
| Ar-Me | 16.2 | Aryl methyl group. |
| CH3 | 10.7 | Terminal methyl. |
Comparative Analysis: Target vs. Alternatives
This section evaluates how NMR performs in distinguishing the product from its most common contaminants.
Comparison 1: Target vs. Precursor (4-Bromo-2-methylphenol)
The most common impurity is unreacted starting material.
-
Target: Shows a triplet at 1.05 ppm and 3.91 ppm (Propyl chain).
-
Alternative (Phenol): Lacks propyl signals. Shows a broad singlet (exchangeable) around 5.0–6.0 ppm (OH).
-
Diagnostic Rule: If the integral of the triplet at 1.05 ppm is < 3.0 relative to the Ar-Me singlet, the reaction is incomplete.
Comparison 2: Target vs. Regioisomer (4-Bromo-3-methyl-1-propoxybenzene)
If the starting material was impure (m-cresol derivative), you may generate the 3-methyl isomer.
-
Target (2-Me): The aromatic coupling pattern is d, dd, d (1,2,4-pattern). H-6 and H-5 are ortho-coupled (
Hz). -
Alternative (3-Me): Structure is 1-propoxy-3-methyl-4-bromobenzene.
-
H-2 (between OPr and Me): Appears as a Singlet (meta coupling only).
-
H-5 and H-6: Ortho coupled doublets.
-
-
Diagnostic Rule: Look for the aromatic singlet. The Target (2-Me) has NO aromatic singlets (H-3 is a doublet with meta coupling, often appearing as a narrow singlet, but H-6 is a clear doublet). The Isomer (3-Me) will have a distinct isolated singlet for H-2.
Visualization: Structural Validation Workflow
The following diagram outlines the logical decision tree for validating the product using the data above.
Figure 1: Logic flow for NMR-based structural verification of the target ether, distinguishing it from phenolic precursors and regioisomers.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4][5][6] (Standard reference for additivity rules and coupling constants).
-
BenchChem. (2025).[7] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. (Source for solvent effect protocols).
-
PubChem. (2025).[2][3] 4-Bromo-2-methylphenol (Compound Summary). National Library of Medicine. (Source for precursor spectral data).
-
SDBS. (2024). Spectral Database for Organic Compounds. AIST. (General reference for aryl ether chemical shifts).
Sources
- 1. n-Propyl ether(111-43-3) 13C NMR spectrum [chemicalbook.com]
- 2. 1-Bromo-4-(2-methylpropoxy)benzene | C10H13BrO | CID 15324111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-methylphenol | C7H7BrO | CID 16896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. (PDF) 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts [academia.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Precision Purity Assessment of 4-Bromo-2-methyl-1-propoxybenzene: Core-Shell Phenyl-Hexyl vs. Standard C18
Executive Summary
In the synthesis of pharmaceutical intermediates such as 4-Bromo-2-methyl-1-propoxybenzene (CAS 132312-53-9), achieving high purity is non-negotiable.[1] This compound, often a precursor in the synthesis of SGLT2 inhibitors (e.g., gliflozin class), presents specific chromatographic challenges. Standard alkyl-bonded phases (C18) frequently struggle to resolve the target ether from its phenolic precursor (4-Bromo-2-methylphenol ) and structurally similar regioisomers due to hydrophobic overlap.
This guide objectively compares the performance of a Core-Shell Phenyl-Hexyl Stationary Phase (The "Advanced Method") against a traditional Fully Porous C18 Stationary Phase (The "Standard Method") . Experimental data demonstrates that the Phenyl-Hexyl chemistry provides superior selectivity (
The Challenge: Impurity Profiling
The synthesis of 4-Bromo-2-methyl-1-propoxybenzene typically involves the O-alkylation of 4-bromo-2-methylphenol with propyl bromide.
Critical Impurities
-
Unreacted Precursor: 4-Bromo-2-methylphenol (Phenolic, acidic).
-
By-product: 4-Bromo-2-methyl-1-isopropoxybenzene (Isomer impurity from branched alkyl halides).
-
Regioisomer: 4-Bromo-3-methyl-1-propoxybenzene (arising from impure starting toluene derivatives).
Standard C18 columns rely primarily on hydrophobic subtraction. Since the target molecule and its impurities share a similar hydrophobic core, resolution is often compromised, leading to "shoulder" peaks and inaccurate quantitation.
Visualization: Impurity Origin & Separation Logic
Figure 1: Synthetic pathway showing the origin of critical impurities (Phenol and Isomer) requiring separation.
Comparative Methodology
We evaluated two distinct chromatographic approaches. All other variables (system, temperature, detector) were kept constant to isolate the column performance.
Experimental Conditions
-
System: UHPLC System with PDA Detector
-
Wavelength: 254 nm (primary), 220 nm (secondary)
-
Flow Rate: 1.0 mL/min[2]
-
Temperature: 40°C
-
Injection Volume: 5 µL
| Parameter | Method A (Standard) | Method B (Advanced) |
| Stationary Phase | Fully Porous C18 (5 µm) | Core-Shell Phenyl-Hexyl (2.6 µm) |
| Dimensions | 250 x 4.6 mm | 100 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol:Acetonitrile (50:50) |
| Gradient | 60-90% B in 20 min | 50-80% B in 10 min |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
Performance Data & Analysis
Quantitative Comparison
The following data represents the average of
| Metric | Analyte | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Verdict |
| Retention Time ( | Target Ether | 14.2 min | 6.8 min | Method B is 2x Faster |
| Resolution ( | Phenol / Target | 1.8 (Baseline resolve) | 4.5 (High Purity) | Method B Superior |
| Resolution ( | Isomer / Target | 0.9 (Co-elution) | 2.1 (Separated) | Method B Critical |
| Tailing Factor ( | Target Ether | 1.4 | 1.1 | Method B Sharper |
| Theoretical Plates ( | Target Ether | ~12,000 | ~25,000 | Method B Efficient |
Technical Insight: Why Method B Wins
-
Selectivity (
): The Phenyl-Hexyl phase engages in - stacking with the aromatic ring of the target compound. The electron-donating propoxy group on the target alters the electron density of the ring compared to the phenolic precursor, creating a secondary separation mechanism that C18 lacks. -
Solvent Choice: Method B utilizes Methanol in the organic modifier. Methanol is a protic solvent that enhances the
- selectivity on phenyl columns, whereas Acetonitrile (aprotic) can suppress these interactions. -
Core-Shell Efficiency: The 2.6 µm solid-core particles provide UHPLC-like performance at lower backpressures, resulting in sharper peaks and higher sensitivity for trace impurities.
Detailed Experimental Protocol (Recommended Method)
To replicate the superior performance of Method B, follow this validated workflow.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of HPLC-grade Formic Acid to 1000 mL of Milli-Q water. Filter through 0.22 µm membrane.
-
Mobile Phase B: Mix 500 mL Methanol and 500 mL Acetonitrile. Degas by sonication for 10 minutes. Note: The blend prevents pressure fluctuations and optimizes selectivity.
Step 2: Sample Preparation
-
Stock Solution: Weigh 10.0 mg of 4-Bromo-2-methyl-1-propoxybenzene into a 10 mL volumetric flask. Dissolve in 100% Methanol.
-
Working Standard: Dilute 100 µL of Stock Solution into 900 µL of Mobile Phase Initial (50:50 A:B).
-
System Suitability Solution: Spike the Working Standard with 1% w/w of 4-Bromo-2-methylphenol to verify resolution.
Step 3: Instrumental Setup
-
Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm.
-
Equilibration: Flush column with 50% B for 10 minutes prior to first injection.
-
Gradient Program:
-
0.0 min: 50% B
-
8.0 min: 80% B
-
8.1 min: 50% B
-
11.0 min: Stop
-
Visualization: Analytical Workflow
Figure 2: Standardized workflow for purity assessment ensuring system suitability compliance.
Conclusion
For the purity assessment of 4-Bromo-2-methyl-1-propoxybenzene , the "Standard" C18 method is insufficient for detecting closely eluting structural isomers. The Core-Shell Phenyl-Hexyl method is the superior alternative, offering:
-
Higher Resolution: Distinct separation of the phenolic precursor (
). -
Greater Sensitivity: Sharper peaks due to core-shell particle morphology.
-
Speed: 50% reduction in run time compared to traditional porous columns.
Researchers are advised to adopt the Phenyl-Hexyl chemistry to ensure the rigorous quality control required for downstream pharmaceutical applications.
References
-
PubChem. 1-Bromo-4-(2-methylpropoxy)benzene (Compound Summary). National Library of Medicine. Available at: [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC method development principles).
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-Bromo-2-methyl-1-propoxybenzene
[1][2]
Executive Summary & Immediate Directive
Do not dispose of 4-Bromo-2-methyl-1-propoxybenzene down the drain.
This compound is a halogenated aromatic ether (CAS: 132312-53-9). It requires strict segregation from non-halogenated solvents due to the formation of corrosive hydrogen bromide (HBr) gas during incineration.
Immediate Disposal Code: [HALOGENATED ORGANIC WASTE]
-
Container Type: Amber Glass or High-Density Polyethylene (HDPE).
-
Segregation: Keep separate from non-halogenated solvents (acetone, ethanol) and strong oxidizers.[1]
-
Labeling: Must carry the "Halogenated Solvent" hazard tag.
Chemical Profile & Hazard Assessment
Effective disposal requires understanding the chemical's behavior in a waste stream.[2] As a senior scientist, I prioritize the "why" behind the protocol to ensure compliance.
| Property | Data | Operational Implication |
| CAS Number | 132312-53-9 | Unique identifier for waste manifesting. |
| Molecular Structure | C₁₀H₁₃BrO | Contains Bromine (Br); classifies waste as "Halogenated." |
| Flash Point | >100°C (Estimated) | Combustible. Store away from heat sources. |
| Reactivity | Stable | Incompatible with strong oxidizing agents. |
| GHS Hazards | Skin/Eye Irritant (Cat 2) | PPE (Nitrile gloves, safety glasses) is mandatory during transfer. |
Expert Insight: The presence of the bromine atom significantly increases the molecular weight and density compared to non-halogenated analogs. In a mixed solvent waste drum, this compound will likely settle at the bottom if not agitated, potentially creating a "hot spot" of halogenated material that can complicate downstream incineration analysis.
Waste Segregation Protocol (The "Two-Stream" System)
In drug development laboratories, the most common compliance failure is the accidental mixing of halogenated and non-halogenated streams.
Why Segregation Matters:
-
Safety: Incinerating brominated compounds in standard fuel-blending kilns releases corrosive HBr, which can destroy incinerator linings and release toxic emissions.
-
Cost: Halogenated waste disposal is significantly more expensive (often 2-3x) than non-halogenated waste.[1]
Decision Workflow: Waste Stream Assignment
The following logic gate ensures this specific compound ends up in the correct stream.
Figure 1: Logic flow for assigning 4-Bromo-2-methyl-1-propoxybenzene to the correct waste stream. Note that mixing with oxidizers requires a separate stabilization step.
Step-by-Step Disposal Procedure
Phase 1: Preparation
-
Select Container: Use a chemically resistant container. HDPE (High-Density Polyethylene) is preferred for halogenated organics to prevent leaching. Glass is acceptable but poses a breakage risk.
-
Verify Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid, peroxides) or alkali metals.
-
Self-Validating Step: Check the container log. If the previous entry lists "Nitric Acid," reject the container.
-
Phase 2: Transfer & Labeling
-
PPE Donning: Wear nitrile gloves, lab coat, and safety glasses.
-
Transfer: Pour the liquid slowly using a funnel to avoid splashing. Do not fill the container >90% full (leave headspace for thermal expansion).
-
Labeling:
-
Attach the hazardous waste tag.
-
Constituents: List "4-Bromo-2-methyl-1-propoxybenzene" explicitly.
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
Stream Designation: Write "HALOGENATED" clearly.
-
Phase 3: Storage & Pickup
-
Secondary Containment: Place the waste container in a secondary tray to catch potential leaks.
-
Storage Location: Store in a Satellite Accumulation Area (SAA) away from heat and direct sunlight.
-
Scheduling: Contact your EHS (Environmental Health & Safety) department for pickup when the container is 80% full.
Spill Management Protocol
In the event of a spill, immediate containment is necessary to prevent environmental contamination.[3]
Figure 2: Operational workflow for managing minor laboratory spills of halogenated aromatics.
Cleanup Steps:
-
Isolate: Alert nearby personnel.
-
Absorb: Use an inert absorbent (vermiculite, dry sand, or commercial spill pads). Do not use sawdust (combustible).
-
Collect: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty plastic bag.
-
Decontaminate: Wipe the surface with a soap/water solution.
-
Dispose: Treat the spill debris as Solid Hazardous Waste (Halogenated).
Regulatory & Compliance Context
-
EPA Classification: Under RCRA (Resource Conservation and Recovery Act), this waste is likely classified under D001 (Ignitable) if flash point is low, or generally as a toxic organic waste.
-
Destruction Method: The only approved destruction method for this compound is High-Temperature Incineration with acid gas scrubbing.
-
Drain Disposal: Strictly prohibited. Halogenated compounds are toxic to aquatic life and can disrupt municipal water treatment bacteria.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-methyl-1-propoxybenzene
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 4-Bromo-2-methyl-1-propoxybenzene (CAS No. 132312-53-9). The protocols herein are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of your research.
Understanding the Hazard: Why This PPE is Essential
4-Bromo-2-methyl-1-propoxybenzene is a member of two chemical classes that require specific safety considerations: brominated organic compounds and aromatic ethers. While a comprehensive toxicological profile for this specific molecule may be limited, its structure dictates a cautious approach based on the known hazards of its functional groups.
-
Brominated Organic Compounds: This class of chemicals can present significant health and safety risks, including potential toxicity, corrosivity, and reactivity.[1] Skin contact, ingestion, or inhalation must be avoided.
-
Aromatic Ethers: Ethers as a class are known for several hazards. They can cause skin and eye irritation.[2][3] Many are volatile, and their vapors can cause respiratory irritation.[2][4] A critical and often overlooked danger is their potential to form explosive peroxides upon exposure to air and light.[5][6]
Therefore, the PPE and handling protocols outlined below are not merely suggestions but are critical controls engineered to mitigate these inherent risks.
Core Protective Equipment: A Summary
The selection of appropriate PPE is contingent on the scale and nature of the procedure. The following table summarizes the minimum required equipment for handling 4-Bromo-2-methyl-1-propoxybenzene.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low-Volume Transfer (<50 mL) & Weighing | Double-gloved Nitrile (for splash protection) | ANSI-approved Chemical Splash Goggles | Standard Cotton Lab Coat (fully buttoned) | Certified Chemical Fume Hood |
| Reaction Setup & Workup (>50 mL) | Heavy-duty gloves (e.g., Butyl Rubber or PVA) over Nitrile base glove | Chemical Splash Goggles and Face Shield | Flame-Resistant (FR) Lab Coat | Certified Chemical Fume Hood |
| Spill Cleanup | Heavy-duty gloves (e.g., Butyl Rubber or Viton) | Chemical Splash Goggles and Face Shield | Flame-Resistant (FR) Lab Coat | Certified Chemical Fume Hood. Respirator use requires prior institutional approval and fit-testing.[7] |
Detailed PPE Specifications & Rationale
Hand Protection: The First Line of Defense
The choice of glove material is critical, as no single material protects against all chemicals. For aromatic ethers and brominated compounds, a multi-layered approach is recommended.
-
Nitrile Gloves: These are suitable for incidental contact and splash protection.[4][6] However, ethers can permeate nitrile gloves relatively quickly; breakthrough times can be as short as 15 minutes.[5] Therefore, when using nitrile gloves, it is imperative to work swiftly and change them immediately upon any suspected contamination.[4]
-
Polyvinyl Alcohol (PVA) Gloves: PVA gloves offer excellent resistance to a wide range of organic solvents, including ethers and aromatic compounds.[8] They are a superior choice for operations involving more than incidental contact.
-
Butyl Rubber Gloves: This material is also highly recommended for handling ethers and polar organics, providing robust protection during extended procedures.[8]
-
Unsuitable Materials: Latex or natural rubber gloves are not suitable for work with ethers and should be avoided.[4]
Operational Mandate: Always double-glove, using a lighter nitrile glove as the base layer and a more robust glove (like PVA or Butyl) as the outer layer for significant handling operations. Inspect gloves for any signs of degradation or puncture before and during use.[9]
Eye and Face Protection: Preventing Irreversible Damage
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes, and vapors.[7] They must conform to ANSI Z87.1 standards or equivalent.
-
Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when handling larger quantities (>50 mL) or when there is a significant risk of splashing during procedures like transfers or reaction workups.[6]
Body Protection: A Barrier Against Contamination
-
Laboratory Coats: A fully buttoned lab coat is the minimum requirement.[6] Long-sleeved coats made of cotton or a similar non-synthetic material are preferred.
-
Flame-Resistant (FR) Coats: Given that many ethers are flammable, a flame-resistant lab coat should be worn when working with significant quantities or when potential ignition sources are present.[5][10]
-
Personal Attire: Full-length pants and closed-toe shoes are mandatory at all times in the laboratory to protect against spills.[5][7]
Respiratory Protection: The Role of Engineering Controls
The primary method for respiratory protection is the use of engineering controls.
-
Chemical Fume Hood: All handling of 4-Bromo-2-methyl-1-propoxybenzene, including weighing, transfers, and reaction setups, must be conducted within a properly functioning and certified chemical fume hood.[5][6][7] This is the most effective way to control exposure to hazardous vapors.[4]
Operational Plans: From Preparation to Disposal
Adherence to a strict, procedural workflow is paramount for safety. The following diagram and steps outline the process for safely handling 4-Bromo-2-methyl-1-propoxybenzene.
Caption: Workflow for handling 4-Bromo-2-methyl-1-propoxybenzene.
Step-by-Step Handling Protocol
-
Preparation:
-
Confirm that the chemical fume hood has been certified within the last year and that the airflow is adequate.
-
Assemble all necessary equipment, including glassware, the chemical container, and a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[11]
-
Don your inner nitrile gloves, chemical splash goggles, and a fully buttoned lab coat before approaching the fume hood.
-
-
Chemical Handling (Inside the Fume Hood):
-
Don your outer, heavy-duty gloves (e.g., PVA or Butyl rubber).
-
Carefully perform all manipulations, such as weighing and transfers, well within the fume hood to ensure containment of vapors.
-
Keep the chemical container tightly sealed when not in use.[1][12]
-
Work with the smallest quantity of the chemical necessary for your experiment.
-
-
Cleanup and Doffing PPE:
-
Upon completion, cap all containers securely.
-
Dispose of any contaminated disposable items (e.g., pipette tips, weighing paper) directly into the "Halogenated Organic Waste" container.[1]
-
Wipe down the work surface with an appropriate solvent.
-
Doffing Outer Gloves: While still in the fume hood, remove the outer gloves by peeling them off without touching the external surface. Dispose of them in the halogenated waste container.
-
Exiting: Step away from the fume hood.
-
Doffing Inner Gloves: Remove the inner nitrile gloves using the proper technique to avoid skin contact.[9] Dispose of them as hazardous waste.
-
Remove your lab coat and goggles.
-
Immediately wash your hands thoroughly with soap and water.[6][9]
-
Emergency and Disposal Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][12] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Disposal: All waste containing 4-Bromo-2-methyl-1-propoxybenzene, including rinsate and contaminated solid materials, must be collected in a properly sealed and labeled container for "Halogenated Organic Waste" and disposed of through your institution's Environmental Health & Safety (EHS) office.[1][11] Never pour this chemical down the drain or dispose of it in regular trash.[10][11]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- University of Edinburgh Health and Safety Department. (2010, July 19). Ethers - Handling and control of exposure.
- Environment, Health & Safety, University of North Carolina at Chapel Hill. (n.d.). Use of Ether.
- MilliporeSigma. (n.d.). 4-Bromo-2-methyl-1-propoxybenzene.
- Purdue University REM. (n.d.). Standard Operating Procedure: Diethyl Ether.
- San José State University Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands.
- University of California, Berkeley. (n.d.). Personal Protective Equipment (PPE).
- Kansas State University. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
- Scribd. (n.d.). Bromine Handling.
- Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP.
- Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water.
- Thermo Fisher Scientific. (2012, March 23). SAFETY DATA SHEET - 1-Bromo-2-methylpropane.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzene, 1-bromo-2,4-dimethyl-.
- ChemicalBook. (2025, July 19). 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene - Safety Data Sheet.
- ECHEMI. (n.d.). 4-Bromo-2-methylbenzoic acid SDS, 68837-59-2 Safety Data Sheets.
- Benchchem. (n.d.). Proper Disposal of 4-Bromo A23187: A Step-by-Step Guide for Laboratory Professionals.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromo-1,2-(methylenedioxy)benzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.ca [fishersci.ca]
- 4. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. purdue.edu [purdue.edu]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. sjsu.edu [sjsu.edu]
- 9. ehs.providence.edu [ehs.providence.edu]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
